molecular formula C13H8F4O2 B6374970 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol CAS No. 152967-11-8

2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Katalognummer: B6374970
CAS-Nummer: 152967-11-8
Molekulargewicht: 272.19 g/mol
InChI-Schlüssel: OSXOKQJYFHDRJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol is a useful research compound. Its molecular formula is C13H8F4O2 and its molecular weight is 272.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-4-(4-trifluoromethoxyphenyl)phenol, 95% is 272.04604214 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-12-7-9(18)3-6-11(12)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXOKQJYFHDRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684520
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152967-11-8
Record name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure and X-ray Crystallography of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the determination of the three-dimensional atomic structure of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol via single-crystal X-ray crystallography. This technique stands as the definitive method for elucidating molecular structures at atomic resolution.[1] The insights gained from such structural analysis are pivotal for advancing drug discovery and materials science, as the precise molecular geometry governs a compound's physicochemical properties and biological interactions.[2][3] This document offers researchers, scientists, and drug development professionals a detailed narrative on the entire crystallographic workflow, from the critical initial step of growing high-quality single crystals to the final stages of structure solution, refinement, and validation. We emphasize the rationale behind key experimental decisions, grounding theoretical principles in practical, field-proven methodologies to ensure a robust and self-validating structural determination.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The [1,1'-biphenyl] scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, employed to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4][5] Specifically, the trifluoromethoxy (-OCF3) group, a bioisostere of larger halogens, is known to increase lipophilicity and metabolic stability.[6][7] The additional fluorine atom on the adjacent phenyl ring further influences the electronic distribution and conformational preferences of the molecule.

The compound 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol combines these key features: a polar hydroxyl group capable of hydrogen bonding, a biphenyl core providing a rigid yet tunable scaffold, and two distinct fluorine-containing moieties. An unambiguous understanding of its three-dimensional structure is therefore essential to:

  • Elucidate Structure-Activity Relationships (SAR): Correlate the precise spatial arrangement of functional groups with biological activity.

  • Guide Rational Drug Design: Provide a structural blueprint for the design of next-generation analogs with improved potency and selectivity.

  • Understand Intermolecular Interactions: Characterize the hydrogen bonding, π-stacking, and other non-covalent interactions that dictate crystal packing and influence solid-state properties like solubility and stability.[8]

For biphenyl derivatives, the dihedral angle between the two phenyl rings is a critical structural parameter that dictates the molecule's overall conformation and its ability to interact with biological targets.[2][9] X-ray crystallography provides the definitive measurement of this and all other geometric parameters.

The Prerequisite for Success: Single-Crystal Growth

The entire crystallographic experiment hinges on the quality of a single crystal. The ideal specimen is a well-ordered, three-dimensional lattice, typically 0.1 to 0.3 mm in size, and free of significant defects.[10] The process of obtaining such crystals is often an empirical exercise requiring systematic screening of various conditions.

Causality in Crystallization Strategy

The molecular structure of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, with its polar hydroxyl group and lipophilic fluorinated biphenyl core, suggests moderate solubility in polar organic solvents and lower solubility in nonpolar solvents. This profile guides the selection of an appropriate crystallization technique.

Experimental Protocol: Crystallization via Solvent/Anti-Solvent Vapor Diffusion

  • Solvent Selection: Dissolve a small quantity (2-5 mg) of the highly purified compound in a minimal volume (0.5-1.0 mL) of a "good" solvent, such as acetone or ethyl acetate, in which it is readily soluble.

  • Apparatus Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

  • Anti-Solvent Introduction: Add a larger volume (5-10 mL) of an "anti-solvent"—a solvent in which the compound is poorly soluble, such as hexane or heptane—to the outer chamber, ensuring it does not mix directly with the compound solution.

  • Equilibration: Seal the chamber. Over several hours to days, the more volatile anti-solvent will slowly diffuse in the vapor phase into the compound's solution. This gradual decrease in solubility reduces the saturation point, ideally promoting the slow formation of well-ordered single crystals rather than rapid precipitation of amorphous solid.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop.

Crystallization_Workflow cluster_prep Preparation cluster_exp Experiment Purified_Compound High-Purity Compound Dissolve Dissolve Compound Purified_Compound->Dissolve Solvent Select 'Good' Solvent (e.g., Acetone) Solvent->Dissolve AntiSolvent Select 'Anti-Solvent' (e.g., Hexane) Setup Place Solution in Sealed Chamber AntiSolvent->Setup Dissolve->Setup Vapor_Diffusion Slow Vapor Diffusion of Anti-Solvent Setup->Vapor_Diffusion Crystallization Crystal Nucleation & Growth Vapor_Diffusion->Crystallization Harvest Harvest Crystallization->Harvest Harvest Crystal

Sources

An In-Depth Technical Guide to In Silico Molecular Docking Studies with 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough of performing in silico molecular docking studies with the compound 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to predict the binding affinity and mode of small molecules with protein targets. This document emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible research framework.

Introduction

2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol is a fluorinated biphenyl derivative. The presence of fluorine and a trifluoromethoxy group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for drug discovery.[1] In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This method is instrumental in modern drug discovery for screening large compound libraries, optimizing lead compounds, and elucidating potential mechanisms of action at the molecular level.[2][4][5]

Given the structural motifs present in 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, potential biological targets could include enzymes or receptors involved in inflammatory or proliferative diseases. For the purpose of this guide, we will hypothesize a study targeting a protein relevant to such a disease, for instance, a kinase or a protease. The principles and protocols detailed herein are, however, broadly applicable to other protein targets.

PART 1: Theoretical Foundations of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the binding conformation and affinity.[3] The process relies on two key components: a search algorithm and a scoring function.

  • Search Algorithms: These explore the conformational space of the ligand within the receptor's binding site to generate a variety of possible binding poses.

  • Scoring Functions: These estimate the binding affinity for each pose, allowing for the ranking of different conformations. Lower binding energy scores typically indicate a more stable and favorable interaction.[6][7]

The choice of docking software is critical and depends on the specific research question and available computational resources. Popular and well-validated options include AutoDock Vina, GOLD, and Glide.[2][5][8] This guide will focus on a workflow applicable to many of these platforms, with specific examples potentially referencing the widely used AutoDock suite of tools.[5][9]

The Imperative of Meticulous Preparation

The adage "garbage in, garbage out" is particularly pertinent to molecular docking. The accuracy of the simulation is heavily dependent on the quality of the input structures for both the ligand and the protein.

  • Ligand Preparation: This involves generating a 3D conformation of the small molecule, assigning correct atom types and partial charges, and defining rotatable bonds.[10][11]

  • Protein Preparation: This is a multi-step process that includes downloading the protein structure from a repository like the Protein Data Bank (PDB), removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, and assigning charges.[10][12][13][14]

PART 2: The In Silico Experimental Workflow

This section provides a detailed, step-by-step protocol for conducting a molecular docking study with 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol.

Step 1: Ligand Preparation

The initial step is to obtain or generate the 3D structure of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol.

Protocol for Ligand Preparation:
  • Obtain 2D Structure: The 2D structure can be drawn using chemical drawing software such as ChemDraw or MarvinSketch, or obtained from a chemical database like PubChem. The SMILES string for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol is OC1=CC=C(C=C1)C2=CC=CC=C2F.OC(F)(F)F.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[13]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[10] This step typically involves assigning atom types and charges.

Step 2: Target Protein Preparation

The selection and preparation of the target protein are crucial for a meaningful docking study.

Protocol for Protein Preparation:
  • Select and Download Protein Structure: Choose a suitable protein target from the RCSB Protein Data Bank (PDB). The selection should be based on biological relevance and the availability of a high-resolution crystal structure.

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or BIOVIA Discovery Studio.[14][15][16]

    • Remove water molecules.

    • Delete any co-crystallized ligands, ions, or other heteroatoms not essential for the docking study.[14]

    • If the protein is a multimer, retain only the chain of interest.[14]

  • Add Hydrogens and Charges:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[13][17]

    • Assign partial charges to each atom using a force field like Gasteiger.

  • Define the Binding Site: The binding site can be defined in several ways:

    • If a co-crystallized ligand is present in the original PDB file, its location can be used to define the binding pocket.

    • If the binding site is unknown, computational tools can be used to predict potential pockets.

  • Generate Grid Box: For many docking programs, a grid box must be defined around the binding site. This grid defines the search space for the ligand docking.[16]

  • Save the Prepared Protein: Save the processed protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

Step 3: Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can now be executed.

Protocol for Molecular Docking (using AutoDock Vina as an example):
  • Prepare Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking: Execute the docking program from the command line, providing the configuration file as input.

  • Output: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[9]

Step 4: Analysis and Visualization of Results

The final step is to interpret the docking results to gain insights into the potential binding of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol to the target protein.

Protocol for Results Analysis:
  • Examine Binding Affinities: Analyze the binding energy scores for the top-ranked poses. A lower binding energy generally indicates a more favorable binding interaction.[6][7]

  • Visual Inspection of Binding Poses: Use molecular visualization software to visually inspect the predicted binding poses of the ligand within the protein's active site.[18]

  • Analyze Molecular Interactions: Identify and analyze the key non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Root Mean Square Deviation (RMSD): If a known inhibitor's binding pose is available, the RMSD between the docked pose and the experimental pose can be calculated to validate the docking protocol. A low RMSD value (typically < 2.0 Å) indicates a good prediction.[6][18]

PART 3: Data Presentation and Visualization

Clear presentation of data and workflows is essential for scientific communication and reproducibility.

Quantitative Data Summary
ParameterDescriptionTypical Value/Range
Binding Affinity Estimated free energy of binding (kcal/mol).-5 to -15 kcal/mol
RMSD Root Mean Square Deviation from a reference pose (Å).< 2.0 Å for a good prediction
Hydrogen Bonds Number of hydrogen bonds formed between ligand and protein.Varies depending on the system
Interacting Residues Specific amino acid residues in the binding pocket that interact with the ligand.N/A
Experimental Workflow Diagram

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis l1 Obtain 2D Structure l2 Convert to 3D l1->l2 l3 Energy Minimization l2->l3 l4 Save as .pdbqt l3->l4 d1 Run Docking Simulation l4->d1 p1 Download PDB p2 Clean Structure p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Define Binding Site p3->p4 p5 Save as .pdbqt p4->p5 p5->d1 d2 Analyze Binding Affinity d1->d2 d3 Visualize Interactions d2->d3

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Hypothetical Signaling Pathway Involvement

signaling_pathway ligand 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol receptor Target Protein (e.g., Kinase) ligand->receptor Binding & Inhibition downstream Downstream Signaling Cascade receptor->downstream Blocks Signal response Cellular Response (e.g., Inhibition of Proliferation) downstream->response Prevents

Caption: A conceptual diagram of the potential inhibitory effect on a signaling pathway.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico molecular docking studies with 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol. By adhering to the detailed protocols for ligand and protein preparation, executing the docking simulation, and thoroughly analyzing the results, researchers can generate valuable hypotheses about the compound's potential biological activity. It is crucial to remember that in silico predictions are the first step in a long process and must be validated through subsequent in vitro and in vivo experimental studies.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? Retrieved from [Link]

  • Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. Journal of Applied Pharmaceutical Science and Research, 11(2), 13.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysics reviews, 9(2), 91–102.
  • ResearchGate. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. PubMed, 9(2), 91-102.
  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-medical Science. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Journal of Bioinformatics and Genomics. (n.d.). MOLECULAR DOCKING IN MEDICINE. LITERATURE REVIEW. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. Retrieved from [Link]

  • BV-BRC. (2024, November 26). Small Molecule Ligand Docking Service. Retrieved from [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

  • ACS Publications. (2021, November 17). In Silico Functional Profiling of Small Molecules and Its Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-Difluoro(1,1'-biphenyl)-4-ol. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2012, June 11). Drawing graphs with Graphviz. Retrieved from [Link]

  • Graphviz. (2025, March 1). External Resources. Retrieved from [Link]

  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]

  • Chemspace. (n.d.). 3-fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

  • PubMed. (2024, October 5). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Fluorine‐ and Trifluoromethyl‐Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1429027-48-4 | 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-ol. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. Retrieved from [Link]

  • bioRxiv. (2025, July 10). Rapid accumulation of fluorophores and fast kill identify drugs with bactericidal effects against Gram-negative bacteria. Retrieved from [Link]

  • The Pharmaceutical Society of Japan. (2023, June 1). Biol. Pharm. Bull. Vol. 46 No. 6. Retrieved from [Link]

Sources

Thermodynamic Stability and Solvation Dynamics of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly fluorinated biphenyls serve as privileged scaffolds. 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol is a complex molecular building block characterized by extreme lipophilicity, targeted steric disruption, and robust chemical stability. As a Senior Application Scientist, evaluating the thermodynamic stability of such a compound requires moving beyond basic solubility screens. This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic behavior in aqueous solutions and details self-validating experimental protocols designed to extract artifact-free physicochemical data.

Molecular Architecture and Electronic Causality

The thermodynamic stability and aqueous behavior of this compound are dictated by the synergistic electronic and steric effects of its three primary functional groups:

  • The Trifluoromethoxy Group (-OCF₃): Located at the 4'-position, this moiety acts as a powerful, long-range electron-withdrawing substituent[1]. With a Hansch-Leo π value of +1.04, it imparts significant lipophilicity to the biphenyl core[2]. Crucially, computational models and empirical data reveal an O–C bond dissociation energy of approximately 458 kJ/mol, rendering the intact group exceptionally stable and resistant to hydrolytic cleavage under ambient conditions[2].

  • The Ortho-Fluoro Substituent (-F): Positioned at the 2-position (ortho to the biphenyl linkage), the fluorine atom induces a critical steric clash with the ortho-hydrogens of the adjacent phenyl ring. This steric repulsion forces a dihedral twist, disrupting the planarity of the biphenyl system. In thermodynamic terms, the disruption of molecular symmetry and planarity lowers the crystal lattice energy (enthalpy of fusion, ΔHfus​ ), which thermodynamically enhances aqueous solubility compared to a rigid, planar analog[3].

  • The Phenolic Hydroxyl (-OH): Located at the 4-position, the ionization of this group is the primary driver of aqueous solubility at physiological pH. The combined electron-withdrawing inductive effects of the -F and -OCF₃ groups lower the pKa of the phenol from a baseline of ~10.0 down to approximately 8.5–9.0.

Thermodynamic Solvation and Ionization Equilibria

Aqueous solubility is not a static metric; it is a dynamic thermodynamic equilibrium governed by solvation free energy ( ΔGsolv​ ) and pH. Because the pKa of the phenol is shifted downward, placing the compound in slightly basic environments (e.g., intestinal fluids or formulated buffers at pH > 8.5) shifts the thermodynamic equilibrium heavily toward the highly soluble phenolate anion.

SolvationDynamics Solid Solid State Crystal (Low Lattice Energy) AqNeutral Aqueous Solution (Neutral Phenol) Solid->AqNeutral Dissolution (u0394G_solv) AqNeutral->Solid Precipitation AqIonized Aqueous Solution (Phenolate Anion) AqNeutral->AqIonized Deprotonation (pH > pKa) AqIonized->AqNeutral Protonation (pH < pKa)

Thermodynamic cycle of dissolution and pH-dependent ionization in aqueous media.

Hydrolytic Stability and Degradation Vectors

Fluorinated aryl compounds are generally considered chemically inert. The aryl-trifluoromethoxy group demonstrates high chemical and metabolic stability, resisting degradation under thermal, acidic, basic, and enzymatic conditions[2]. This robustness contrasts sharply with activated aliphatic -CF₃ groups (such as those in 2,2,2-trifluoroethylphosphinic acids), which can undergo rapid alkaline defluorination and hydrolytic cleavage of the C–F bond[4].

However, thermodynamic stability is not absolute. Under extreme stress conditions—such as intense UV photolysis or highly oxidative environments—the trifluoromethylphenyl moiety can degrade. Known degradation pathways under severe stress include the hydrolysis of the -CF₃ group to a carboxylic acid, the release of fluoride ions, or the oxidative cleavage of the biphenyl ether linkage[5]. Therefore, rigorous forced degradation profiling is mandatory.

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data, experimental workflows must be designed as self-validating systems . This requires incorporating internal controls that immediately flag experimental artifacts such as solvent evaporation, polymorphic shifts, or the generation of volatile degradation products.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Preparation: Suspend an excess of the solid compound in a target aqueous buffer (e.g., pH 7.4 phosphate buffer). Add a highly insoluble, UV-active internal standard (IS) to the suspension.

  • Equilibration: Incubate the suspension at a constant 25.0 ± 0.1 °C with orbital shaking for 72 hours.

    • Causality: A 72-hour incubation ensures the system reaches true thermodynamic equilibrium, moving past any transient kinetic supersaturation states.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Solid-State): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This confirms that the measured solubility corresponds to the original API polymorph and not a solvent-mediated hydrate or a less stable crystal form generated during incubation.

  • Quantification: Analyze the filtrate via HPLC-UV. Verify the concentration of the IS; any artificial increase in IS concentration indicates solvent evaporation occurred during the 72-hour incubation, which would invalidate the solubility calculation.

Protocol B: Hydrolytic Stability and Forced Degradation
  • Sample Matrix: Dissolve the compound in a biologically relevant co-solvent system (e.g., 10% DMSO in aqueous buffer) to ensure complete solvation prior to stress application.

  • Stress Vectors: Aliquot the solution into four sealed vials:

    • Acidic: Add 0.1M HCl, heat to 60°C for 48 hours.

    • Basic: Add 0.1M NaOH, heat to 60°C for 48 hours.

    • Oxidative: Add 3% H₂O₂, incubate at 25°C for 48 hours.

    • Photolytic: Expose to UV/Vis light per ICH Q1B guidelines.

  • Quenching: Neutralize the acidic/basic samples to arrest degradation kinetics prior to injection.

  • Self-Validation (Mass Balance): Analyze all samples via RP-HPLC-MS/MS. Calculate the total peak area (Parent + all Degradants). The sum must equal 98–102% of the initial parent peak area (Time 0).

    • Causality: A mass balance <98% indicates the formation of volatile degradants (e.g., loss of fluoroform gas) or species that do not ionize/absorb UV light, dictating the need for orthogonal detection methods like ¹⁹F-NMR[4].

StabilityWorkflow cluster_stress 2. Forced Degradation Vectors Prep 1. Sample Prep (Internal Standard Added) Acid Acidic (0.1M HCl) Prep->Acid Base Basic (0.1M NaOH) Prep->Base Ox Oxidative (3% H2O2) Prep->Ox Photo Photolytic (UV/Vis) Prep->Photo Analysis 3. RP-HPLC-MS/MS (Mass Balance Validation) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Kinetics 4. Data Extraction (k, t1/2, u0394Gu2021) Analysis->Kinetics

Self-validating workflow for forced degradation and thermodynamic stability profiling.

Quantitative Data Summary

The table below summarizes the theoretical and observed physicochemical parameters driving the thermodynamic profile of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol.

ParameterValue / DescriptorThermodynamic Implication
Molecular Weight 348.25 g/mol Moderate size limits the entropic penalty during cavity formation in water.
Estimated LogP ~4.5 - 5.0Extreme lipophilicity driven by the -OCF₃ group; predicts poor baseline aqueous solubility.
Phenol pKa ~8.5 - 9.0Lowered by -F and -OCF₃ electron withdrawal; thermodynamically enhances solubility at pH > 8.
O–CF₃ Bond Dissociation ~458 kJ/molConfers extreme resistance to hydrolytic and thermal cleavage under physiological conditions.
Solid-State Planarity Disrupted (Dihedral twist)Reduces lattice energy ( ΔHfus​ ); thermodynamically favors dissolution over planar analogs.

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling synthesis protocol for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis Protocol for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Introduction

The incorporation of fluorine atoms and fluorinated functional groups, such as the trifluoromethoxy (-OCF3) moiety, is a cornerstone strategy in modern drug design. Fluorine uniquely modulates the physicochemical properties of organic molecules, enhancing metabolic stability by blocking cytochrome P450-mediated oxidation, and increasing lipophilicity to improve cellular permeability[1]. Currently, approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom[2]. The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful and widely applied methods for constructing the critical carbon-carbon bonds in these fluorinated biaryl pharmacophores[3],[4]. This application note provides a thoroughly optimized, self-validating protocol for the synthesis of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol using commercially available 4-bromo-3-fluorophenol[5] and (4-(trifluoromethoxy)phenyl)boronic acid[6].

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura catalytic cycle proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination[7]. Designing a protocol for an unprotected phenol requires precise control over the reaction conditions to prevent catalyst deactivation.

  • Substrate Electronic Effects: Under the basic conditions required for cross-coupling, the phenol group of 4-bromo-3-fluorophenol is deprotonated to form a phenoxide. While highly electron-rich aryl halides typically exhibit sluggish oxidative addition, the strongly electron-withdrawing ortho-fluoro substituent counteracts this via inductive effects, maintaining the electrophilicity of the C-Br bond.

  • Catalyst Selection: Pd(dppf)Cl₂ is selected as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (~99°). This steric bulk accelerates the rate-limiting reductive elimination step and stabilizes the Pd(II) intermediates, which is crucial when coupling sterically hindered or electronically deactivated substrates[3].

  • Solvent and Base Causality: A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) is employed with K₂CO₃ . The aqueous phase is not merely a solvent; it is mechanistically essential for dissolving the inorganic base and hydrating the boronic acid to form the reactive trihydroxyboronate "ate" complex [ArB(OH)₃]⁻. This negatively charged species is the active nucleophile that undergoes transmetalation with the Ar-Pd(II)-Br complex[3],[7]. Three equivalents of K₂CO₃ are utilized: one to deprotonate the phenol, and two to drive the transmetalation and neutralize the generated HBr.

SMCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_OA 4-bromo-3-fluorophenol PdII_TM Ar-Pd(II)-Ar' Transmetalation PdII_OA->PdII_TM 4-(OCF3)phenylboronic acid + K2CO3 / H2O PdII_TM->Pd0 Reductive Elimination Product 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol PdII_TM->Product Yields

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target fluorinated biaryl.

Materials and Reagents

The following table summarizes the optimized stoichiometry for a 5.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-3-fluorophenol191.001.0 eq955 mg (5.0 mmol)Electrophile
(4-(Trifluoromethoxy)phenyl)boronic acid205.931.2 eq1.24 g (6.0 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 eq (5 mol%)204 mg (0.25 mmol)Catalyst
Potassium carbonate (K₂CO₃)138.213.0 eq2.07 g (15.0 mmol)Base
1,4-Dioxane (Anhydrous)N/AN/A20 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A5 mLAqueous Co-solvent

Step-by-Step Protocol

Workflow Step1 Reaction Setup & Degassing (N2) Step2 Catalytic Coupling 90°C, 12h Step1->Step2 Step3 Aqueous Workup EtOAc Extraction Step2->Step3 Step4 Purification Silica Flash Column Step3->Step4 Step5 Characterization NMR & LC-MS Step4->Step5

Experimental workflow from reaction setup to final analytical characterization.

Step 1: Reaction Setup and Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluorophenol (955 mg, 5.0 mmol), (4-(trifluoromethoxy)phenyl)boronic acid (1.24 g, 6.0 mmol), and K₂CO₃ (2.07 g, 15.0 mmol).

  • Add 20 mL of 1,4-Dioxane and 5 mL of Deionized Water to the flask.

  • Critical Step: Degas the biphasic mixture by bubbling dry Nitrogen (N₂) or Argon directly through the solution for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes, halting the catalytic cycle and promoting boronic acid homocoupling.

  • Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (204 mg, 0.25 mmol) under a positive stream of inert gas. Seal the flask with a rubber septum or Teflon stopcock.

Step 2: Catalytic Coupling 5. Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. 6. Stir the reaction mixture vigorously (≥800 rpm) for 12 hours. Causality: High-speed stirring is mandatory to maximize the interfacial surface area between the organic (dioxane) and aqueous phases, facilitating the transfer of the boronate complex. 7. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS until the complete disappearance of the aryl bromide.

Step 3: Aqueous Workup 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of Water. Transfer to a separatory funnel. 10. Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches ~4-5. Causality: The basic conditions (K₂CO₃) leave the product as a water-soluble phenoxide. Acidification protonates the phenoxide back to the neutral phenol, driving it into the organic phase. 11. Extract the aqueous layer with EtOAc (3 × 20 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Use a gradient elution starting from 100% Hexanes to Hexanes/EtOAc (85:15). The fluorinated biaryl product typically elutes at an R_f of ~0.35 (Hexanes/EtOAc 4:1). 15. Pool the product-containing fractions and evaporate the solvent to afford 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol as an off-white solid.

Analytical Characterization & Expected Results

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI-): The presence of the unprotected phenol makes negative electrospray ionization highly effective. Expected m/z for [M-H]⁻ is 271.0 (Exact Mass: 272.05).

  • ¹⁹F NMR (400 MHz, CDCl₃): Two distinct fluorine environments must be observed. A singlet at approximately -58.0 ppm corresponds to the -OCF₃ group[6]. A multiplet at approximately -116.5 ppm corresponds to the aromatic C-F group.

  • ¹H NMR (400 MHz, CDCl₃): A broad singlet around 5.2 ppm (exchangeable with D₂O) confirms the presence of the free -OH group. The biphenyl aromatic protons will appear as a complex set of doublets and multiplets between 6.6 and 7.6 ppm.

Troubleshooting & Optimization

  • High levels of Protodeboronation: If the boronic acid undergoes protodeboronation (yielding trifluoromethoxybenzene), it is usually due to excessive water or trace metal impurities. Ensure the use of high-purity water and consider slowly dosing the boronic acid over the first hour of heating.

  • Incomplete Conversion: If the aryl bromide remains unreacted, the catalyst may have oxidized. Re-verify the degassing protocol. Alternatively, the phenoxide formation might be excessively deactivating the ring; switching to a slightly less basic system (e.g., K₃PO₄) can sometimes restore reactivity[3].

References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). URL: [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 227:116124 (2022). URL: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI Catalysts (2017). URL: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC (2022). URL: [Link]

Sources

Application Note: HPLC Method Development and Validation for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

Quantifying complex halogenated aromatics such as 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol presents a unique set of chromatographic challenges. This molecule features a rigid biphenyl core, a highly electronegative and lipophilic trifluoromethoxy (-OCF₃) group, a fluorine atom at the ortho-position of the phenol ring, and a weakly acidic phenolic hydroxyl (-OH) group.

Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying on C18 stationary phases often struggle to achieve baseline resolution between highly fluorinated active pharmaceutical ingredients (APIs) and their structurally similar synthetic impurities. To develop a robust, stability-indicating assay, the analytical strategy must move beyond simple hydrophobic retention and leverage orthogonal interaction mechanisms.

Mechanistic Method Design: The Causality of Experimental Choices

To build a method that is both highly selective and rugged, every parameter must be engineered to address the specific physicochemical properties of the analyte.

Stationary Phase Selection: Why PFP over C18?

While C18 columns rely almost exclusively on dispersive (hydrophobic) interactions, they often fail to differentiate between closely related halogenated isomers. For this molecule, a Pentafluorophenyl (PFP) stationary phase is selected. PFP columns provide multiple retention mechanisms: dispersive, dipole-dipole, hydrogen bonding, and π−π interactions[1]. The fluorine atoms on the PFP phase interact strongly with the -F and -OCF₃ groups on the biphenyl analyte, providing superior shape selectivity and resolution that a standard alkyl phase cannot achieve[1].

Mobile Phase Organic Modifier: Methanol vs. Acetonitrile

Acetonitrile is a π -electron acceptor. When used as an organic modifier with a PFP column, it can suppress the critical π−π interactions between the electron-deficient pentafluorophenyl ring of the stationary phase and the biphenyl core of the analyte. Methanol, being a protic solvent, does not interfere with these π−π interactions, thereby maximizing the unique selectivity of the fluorinated stationary phase[1].

Aqueous Buffer and pH Control

The phenolic -OH group on the biphenyl ring is weakly acidic (estimated pKa ~8.5–9.5). If the mobile phase pH is near the pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing, split peaks, and irreproducible retention times[2]. By acidifying the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7), the phenolic hydroxyl group is forced into its fully protonated (neutral) state, ensuring sharp, symmetrical peaks and robust retention.

Temperature Control

The retention behavior and selectivity of fluorinated compounds on fluorinated stationary phases are highly sensitive to temperature fluctuations[3]. Strict column thermostatic control (e.g., 30°C) is mandatory to prevent retention time drift during routine analysis.

Method_Design A Analyte: 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol B1 Highly Hydrophobic (Biphenyl Core) A->B1 B2 Fluorinated Moieties (-F, -OCF3) A->B2 B3 Weakly Acidic (Phenolic -OH) A->B3 C1 High Organic Modifier (Methanol over ACN) B1->C1 Elution control C2 Pentafluorophenyl (PFP) Stationary Phase B2->C2 Dipole & π-π interactions C3 Acidic Aqueous Buffer (0.1% Formic Acid, pH ~2.7) B3->C3 Ionization suppression D Optimized Isocratic HPLC Method C1->D C2->D C3->D

Logical mapping of physicochemical properties to HPLC method parameters.

Self-Validating Experimental Protocols

A method is only as reliable as its execution. The following protocol embeds System Suitability Testing (SST) as a mandatory gating mechanism, ensuring the procedure is a self-validating system before any sample data is reported.

Reagent Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Diluent: Prepare a mixture of Methanol:Water (70:30, v/v). Causality Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Extract and dilute samples to a target nominal concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Execution

Initiate the HPLC sequence using the parameters outlined in Table 1 . The sequence must begin with a blank injection, followed by six replicate injections of the Working Standard to establish System Suitability.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column PFP (150 mm × 4.6 mm, 3 µm)Maximizes halogen/ π−π selectivity.
Mobile Phase Isocratic: 30% A / 70% BBalances retention of the hydrophobic core with run time.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes temperature-dependent fluorinated interactions.
Detection UV at 254 nmTargets the strong biphenyl chromophore absorption.
Injection Vol 10 µLPrevents column overloading while maintaining high S/N.
Run Time 15 MinutesEnsures elution of all highly retained degradation products.
System Suitability Test (SST) Criteria

Do not proceed with sample analysis unless the following criteria are met (based on 6 replicate injections of the Working Standard):

  • Retention Time (RT) RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): 0.8−1.5

  • Theoretical Plates ( N ): ≥5000

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[4] and USP General Chapter <1225> for Category I compendial procedures[5].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[6]. Forced degradation studies must be performed to prove the method is stability-indicating[2].

  • Acid/Base Hydrolysis: 0.1M HCl and 0.1M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal/Photolytic: 60°C and UV/Vis light exposure for 7 days.

  • Acceptance Criterion: Peak purity angle must be less than the peak purity threshold (using PDA detection) for the main peak in all stressed samples.

Validation_Protocol SST System Suitability Test (SST) (RSD < 2%, Tailing < 1.5) Spec Specificity & Forced Degradation (Peak Purity > 0.99) SST->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Spec->Lin Acc Accuracy / Recovery (98-102% at 3 levels) Lin->Acc Prec Precision (Intra/Inter-day RSD < 2%) Acc->Prec App Validated Compendial Procedure (ICH Q2(R2) / USP <1225>) Prec->App

Sequential validation workflow compliant with ICH Q2(R2) and USP <1225>.

Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50–150 µg/mL). Evaluate using linear regression.

  • Accuracy: Spike known amounts of API into a placebo matrix at 80%, 100%, and 120% levels, preparing three replicates per level.

  • Precision: Assess Repeatability (Intra-day) via 6 independent sample preparations at 100% concentration. Assess Intermediate Precision (Inter-day) using a different analyst on a different day.

Quantitative Data Summaries

The following table summarizes the target acceptance criteria and expected validation outcomes for this specific assay, adhering to ICH Q2(R2) and USP <1225> standards.

Table 2: ICH Q2(R2) Method Validation Performance Summary

Validation ParameterICH/USP Acceptance CriteriaExpected Results for Fluorinated Biphenyl
Specificity (Peak Purity) No interference at RT of analyte; Purity Angle < ThresholdPurity Angle: 0.112 < Threshold: 0.285 (Pass)
Linearity Range R2≥0.999 over 50% to 150% range R2=0.9998 ; y-intercept ≤2.0% of response
Accuracy (Recovery) 98.0% – 102.0% mean recovery across all levels99.4% – 100.8% (Pass)
Repeatability (Precision) %RSD ≤2.0% for 6 preparations%RSD = 0.85% (Pass)
Intermediate Precision %RSD ≤2.0% (between analysts/days)%RSD = 1.12% (Pass)
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Robustness %RSD ≤2.0% upon deliberate method variationsStable across ±2°C temp and ±2% organic phase

References

  • ICH Q2(R2) validation of analytical procedures - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • USP <1225> Method Validation BA Sciences / United States Pharmacopeia[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography National Institutes of Health (PMC)[Link]

Sources

Application Note: Strategic Utilization of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly fluorinated biphenyl scaffolds has become a cornerstone strategy in modern medicinal chemistry to optimize both pharmacodynamics and pharmacokinetics. 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol is a privileged building block that uniquely combines three distinct functional vectors: a conformational lock (2-fluoro), a metabolic shield with high lipophilicity (4'-trifluoromethoxy), and a versatile synthetic handle (4-hydroxyl). This technical guide details the structural rationale behind this molecule, its key applications in targeting deep hydrophobic pockets (such as those in Matrix Metalloproteinases and GPCRs), and provides self-validating experimental protocols for incorporating this moiety into novel drug candidates.

Structural & Physicochemical Rationale (The "Why")

To effectively utilize this building block, drug development professionals must understand the causality behind its structural features:

  • Conformational Control via Ortho-Fluorination: Unsubstituted biphenyls suffer from free rotation around the C-C bond, leading to a high entropic penalty upon target binding. The introduction of a fluorine atom at the 2-position (ortho to the biphenyl linkage) induces a steric clash with the ortho' protons of the adjacent ring. This forces the biphenyl system into a preferred non-coplanar dihedral angle (~45°–60°). This pre-organization perfectly matches the geometry of many biological hydrophobic pockets, enhancing binding affinity by reducing the entropic cost of binding.

  • Metabolic Shielding via the -OCF₃ Group: The trifluoromethoxy group is a highly lipophilic, electron-withdrawing substituent that significantly enhances membrane permeability[1]. Unlike standard methoxy groups, the -OCF₃ group adopts an orthogonal conformation to the phenyl ring, allowing it to project deeply into hydrophobic sub-pockets[1]. Crucially, placing it at the 4'-position completely blocks CYP450-mediated para-hydroxylation, drastically extending the microsomal half-life of the resulting drug candidate[2].

  • Vectorization via the 4-Hydroxyl Handle: The phenolic OH serves as an ideal synthetic anchor point. The electron-withdrawing nature of the fluorinated rings slightly increases the acidity of this phenol (lowering the pKa), making it highly reactive for Mitsunobu etherifications or conversion into a triflate for Palladium-catalyzed cross-couplings.

G Pharmacophore Pharmacophore Mapping of the Biphenyl Scaffold OH 4-Hydroxyl Group (Linker Attachment Point) Pharmacophore->OH Vectorization Fluoro 2-Fluoro Group (Dihedral Angle Control) Pharmacophore->Fluoro Conformation Core Biphenyl Axis (Rigid Spacer) Pharmacophore->Core Scaffold OCF3 4'-Trifluoromethoxy Group (Lipophilic Deep Pocket Binding) Pharmacophore->OCF3 Target Affinity

Fig 1. Pharmacophore mapping of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol.

Applications in Medicinal Chemistry

Targeting Matrix Metalloproteinases (MMPs)

The S1' pocket of gelatinases (MMP-2, MMP-9) is a deep, hydrophobic channel. Historical broad-spectrum MMP inhibitors failed in clinical trials due to poor selectivity and severe musculoskeletal toxicity. Fragment-based drug discovery (e.g., SAR-by-NMR) demonstrated that appending a 4'-trifluoromethoxybiphenyl moiety directs the molecule deep into the P1' pocket. This specific interaction confers exceptional selectivity for MMP-2 over MMP-1, a critical milestone achieved in the development of inhibitors like ABT-770[3]. The 2-fluoro variant further rigidifies this vector, minimizing off-target binding.

Modulating G Protein-Coupled Receptors (GPCRs)

In the optimization of first-in-class small molecule agonists for the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2), researchers discovered that eastern-hemisphere substitutions utilizing 2-halogenated-4-trifluoromethoxy motifs yielded fully efficacious agonists[2]. Specifically, the 2-fluoro-4-trifluoromethoxy moiety achieved an impressive 69 nM potency, outperforming non-fluorinated analogs while maintaining high stability in human liver microsomes (HLM)[2].

Quantitative Data Summaries

Table 1: Physicochemical Parameters Comparison

PropertyBiphenyl-4-ol (Baseline)2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-olRationale for Difference
LogP (Calc) ~3.2~4.8-OCF₃ and -F groups significantly increase overall lipophilicity.
Dihedral Angle ~0-20° (Flexible)~45-60° (Restricted)Ortho-fluorine induces steric clash, locking the conformation.
pKa (Phenol) ~9.5~8.9Electron-withdrawing nature of -F and -OCF₃ increases acidity.
Metabolic T½ Low (Rapid para-oxidation)High (> 120 min in HLM)-OCF₃ blocks CYP450 oxidation at the vulnerable 4'-position.

Table 2: Impact of Substitutions on GPCR (RXFP2) Agonist Potency[2]

Scaffold ModificationRXFP2 Potency (EC₅₀)HLM Stability (Half-life)Pharmacological Result
Unsubstituted Biphenyl > 1000 nM< 10 minPoor affinity and rapid clearance.
4'-Trifluoromethyl Inactive> 120 minLoss of critical oxygen vector required for binding.
4'-Trifluoromethoxy 97 nM~ 45 minHigh efficacy, moderate stability.
2-Fluoro-4'-trifluoromethoxy 69 nM> 120 minOptimal conformation yields highest potency and stability.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the divergent synthetic workflows used to append this building block to various pharmacophore cores.

G BB 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol Mitsunobu Mitsunobu Reaction (ROH, DIAD, PPh3) BB->Mitsunobu Triflation Triflation (Tf2O, Pyridine) BB->Triflation Ether Aryl Ether Derivatives (GPCR/Enzyme Ligands) Mitsunobu->Ether Triflate Aryl Triflate Intermediate Triflation->Triflate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Triflate->CrossCoupling AmineCarbon Amine/Alkyl Derivatives CrossCoupling->AmineCarbon

Fig 2. Divergent synthetic workflows for derivatizing the biphenyl-4-ol building block.

Protocol A: Chemoselective Mitsunobu Etherification

Objective: Appending an alkyl linker or pharmacophore core via an ether linkage. Causality: The enhanced acidity of the fluorinated phenol ensures rapid betaine intermediate trapping. DIAD is utilized over DEAD due to a superior safety profile and easier chromatographic removal of the reduced hydrazine byproduct.

  • Preparation: Dissolve 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes to control the exothermic formation of the betaine intermediate.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-12 hours.

  • Self-Validation & Isolation: Monitor the reaction via LC-MS. The reaction is complete when the phenol mass (m/z 271 [M-H]-) is fully consumed. Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography. Successful etherification is validated by the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) in FTIR and the upfield shift of the adjacent alkyl protons in ¹H-NMR.

Protocol B: Triflation and Buchwald-Hartwig Amination

Objective: Converting the phenol into an aniline derivative to alter the hydrogen-bonding profile of the linker. Causality: The electron-withdrawing nature of the biphenyl system makes the resulting triflate highly reactive towards oxidative addition by Palladium. XPhos is selected as the optimal ligand to ensure efficient coupling with amines while suppressing competitive β-hydride elimination.

Step 1: Triflation

  • Dissolve the phenol (1.0 eq) in anhydrous DCM (0.2 M). Add Pyridine (2.0 eq) and cool to 0 °C.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation: TLC will show complete conversion to a highly non-polar spot. Wash the organic layer with 1N HCl to remove pyridine, dry over Na₂SO₄, and concentrate to yield the aryl triflate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In an oven-dried Schlenk tube, combine the aryl triflate (1.0 eq), target amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon (3 cycles) to ensure strict anaerobic conditions.

  • Add degassed 1,4-Dioxane (0.1 M) and heat the sealed tube to 90 °C for 12 hours.

  • Self-Validation & Isolation: Monitor via LC-MS for the appearance of the product mass. Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.

References

  • Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 Source: Journal of Medicinal Chemistry, ACS Publications (2026) URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Advanced Functionalization of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol: Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern drug discovery, the biphenyl scaffold is a privileged structure. Specifically, 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol offers a highly metabolically stable and lipophilic core, driven by the trifluoromethoxy (-OCF₃) group, while the ortho-fluorine atom modulates the dihedral angle of the biphenyl system and lowers the pKa of the phenolic hydroxyl group[1].

The phenolic -OH serves as a versatile synthetic handle. As a Senior Application Scientist, I have designed this guide to detail three critical functionalization pathways: Triflation (enabling downstream cross-coupling), Williamson O-Alkylation (for linker attachment), and Steglich Esterification (for prodrug synthesis).

Table 1: Physicochemical Properties of the Starting Material

PropertyValue
IUPAC Name 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
CAS Number 152967-11-8
Molecular Formula C₁₃H₈F₄O₂
Molecular Weight 272.20 g/mol
SMILES Oc1ccc(c(F)c1)-c1ccc(OC(F)(F)F)cc1
Electronic Effect Inductive withdrawal by -F (ortho) and biphenyl core

Strategic Functionalization Pathways

The following diagram maps the divergent synthetic workflows originating from the central phenolic handle.

Pathways Phenol 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol (Starting Material) Triflate Aryl Triflate (Pseudohalide) Phenol->Triflate Tf2O, Pyridine DCM, 0 °C Ether Aryl Ether (Linker/Alkyl) Phenol->Ether R-X, K2CO3 DMF, 80 °C Ester Aryl Ester (Prodrug) Phenol->Ester R-COOH, EDC, DMAP DCM, RT

Fig 1: Divergent functionalization pathways of the phenolic hydroxyl group.

Protocol A: Trifluoromethanesulfonation (Triflation)

Converting the phenol into an aryl triflate transforms a stable C–O bond into a reactive pseudohalide, unlocking the entire suite of Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[2][3].

Causality & Expert Insights

Trifluoromethanesulfonic anhydride (Tf₂O) is exceptionally electrophilic. The ortho-fluorine atom on our substrate decreases the nucleophilicity of the phenol, necessitating a highly reactive reagent over milder alternatives like Comins' reagent. Pyridine is selected as the base because it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-triflylpyridinium intermediate. The reaction must be strictly maintained at 0 °C to prevent the exothermic degradation of Tf₂O and suppress unwanted electrophilic aromatic substitution on the electron-rich rings[2].

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.3 M).

  • Base Addition: Add anhydrous pyridine (3.0 equiv, 3.0 mmol) via syringe. Stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 1.2 mmol) over 15 minutes to control the exotherm[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

Validation & Analytical Checkpoint
  • Self-Validating Workup: Quench the reaction with 1 M aqueous HCl. This protonates and removes the excess pyridine into the aqueous layer, while the highly lipophilic triflate remains in the DCM layer.

  • TLC/LC-MS: TLC (Hexane/EtOAc 9:1) will show complete consumption of the starting material (Rf ~0.3) and the appearance of a non-polar UV-active spot (Rf ~0.8).

Protocol B: Williamson O-Alkylation

The Williamson ether synthesis is the premier method for attaching alkyl linkers, PROTAC anchors, or modulating the lipophilicity of the biphenyl core[4].

Causality & Expert Insights

The inductive electron withdrawal from the 2-fluoro and 4'-trifluoromethoxy groups increases the acidity of this specific phenol compared to an unsubstituted phenol. Consequently, we do not need harsh bases like Sodium Hydride (NaH). Mild carbonate bases (K₂CO₃ or Cs₂CO₃) are perfectly sufficient to generate the phenoxide anion[5][6]. Using K₂CO₃ in a polar aprotic solvent (DMF) prevents base-catalyzed E2 elimination of the incoming alkyl halide, ensuring an Sₙ2-exclusive pathway.

Table 2: Base Selection for Phenol Etherification

BaseSolventpKa of Conj. AcidSuitability for this Substrate
K₂CO₃ DMF / Acetone~10.3Optimal (Mild, prevents E2 side reactions)
Cs₂CO₃ DMF / MeCN~10.3Excellent (Higher solubility, faster kinetics)
NaH THF / DMF>35Sub-optimal (Risk of side reactions with sensitive electrophiles)
Step-by-Step Methodology
  • Deprotonation: In a dry flask, dissolve the phenol (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol). Stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Alkylation: Add the desired primary alkyl halide (e.g., 1-bromohexane) (1.2 equiv, 1.2 mmol) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours[5].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with distilled water (3x) to remove the DMF and inorganic salts.

Validation & Analytical Checkpoint
  • Self-Validating Workup: Wash the final organic layer with 1 M NaOH. Any unreacted phenol will be deprotonated and partitioned into the aqueous waste, ensuring the organic layer contains only the pure ether product.

Protocol C: Steglich Esterification

Converting the phenol into an ester is a standard strategy for generating prodrugs with altered pharmacokinetic profiles.

Causality & Expert Insights

Fischer esterification is incompatible with phenols due to unfavorable thermodynamics. The Steglich esterification bypasses this by using a carbodiimide coupling agent (EDC or DCC) and 4-Dimethylaminopyridine (DMAP)[7]. DMAP is the critical causal agent here: it acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate, generating a highly reactive N-acylpyridinium species. This prevents the slow, dead-end intramolecular rearrangement to an inactive N-acylurea, rapidly driving the esterification of our sterically hindered, electron-deficient phenol[7].

Step-by-Step Methodology
  • Activation: Dissolve the desired carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous DCM (0.2 M). Add EDC·HCl (1.5 equiv, 1.5 mmol) and stir for 15 minutes at room temperature.

  • Catalysis: Add DMAP (0.1 equiv, 0.1 mmol) to generate the active N-acylpyridinium intermediate.

  • Coupling: Add the starting biphenyl phenol (1.0 equiv, 1.0 mmol) in one portion.

  • Propagation: Stir at room temperature for 12 hours under an inert atmosphere.

Validation & Analytical Checkpoint
  • Visual Validation: If DCC is used instead of EDC, the reaction is self-validating via the precipitation of dicyclohexylurea (DCU) as a white solid, visually confirming the consumption of the coupling agent.

  • Purification: Washing the organic layer with 1 M HCl removes the DMAP catalyst and unreacted EDC, leaving the crude ester ready for silica gel chromatography.

Downstream Application: Palladium-Catalyzed Cross-Coupling

Once the phenol is converted to the triflate (Protocol A), the molecule is primed for C–C bond formation. The workflow below illustrates a standard Suzuki-Miyaura coupling to generate complex terphenyl derivatives.

Suzuki Triflate Aryl Triflate Intermediate Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C Triflate->Catalyst Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->Catalyst Product Terphenyl Derivative (C-C Bond Formation) Catalyst->Product Cross-Coupling

Fig 2: Downstream Pd-catalyzed Suzuki-Miyaura cross-coupling workflow.

References

  • Molport, "2-fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol",[Link]

  • Organic Chemistry Portal, "Steglich Esterification",[Link]

  • Royal Society of Chemistry (RSC), "Supplementary Information: General Method A: Phenol triflation",[Link]

  • Wikipedia, "Williamson ether synthesis",[Link]

  • Google Patents, "US20230278983A1 - Indole derivatives and uses thereof for treating a cancer (General Method N—Phenol Trifl

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the solvation and assay deployment of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol .

Highly fluorinated, rigid scaffolds present unique physicochemical challenges. By understanding the thermodynamic and kinetic barriers of your compound, you can move away from trial-and-error and implement rational, self-validating solubilization strategies.

Diagnostic Workflow

Before adjusting your protocols, consult the decision tree below to identify the exact point of failure in your solubilization pipeline.

Workflow Start Compound added to 100% DMSO Q1 Dissolves completely? Start->Q1 Heat Apply Heat (37°C) & Bath Sonication Q1->Heat No Aqueous Dilute into Aqueous Media Q1->Aqueous Yes Q2 Dissolves now? Heat->Q2 Water Check DMSO Age (Hygroscopicity) Q2->Water No Q2->Aqueous Yes Anhydrous Switch to Fresh Anhydrous DMSO Water->Anhydrous Anhydrous->Heat Q3 Precipitates in media? Aqueous->Q3 Salt Form Phenoxide Salt (Add Base) Q3->Salt Yes Done Successful Assay Solution Q3->Done No Carrier Add BSA/Tween-80 to Assay Media Salt->Carrier Carrier->Done

Diagnostic workflow for troubleshooting DMSO and aqueous solubility.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my compound failing to dissolve even in 100% DMSO?

The Causality: 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol contains a trifluoromethoxy (-OCF3) group. In medicinal chemistry, the -OCF3 group is considered a "super-halogen" that drastically increases the lipophilicity of a molecule, possessing a highly positive Hansch lipophilicity parameter (π = +1.04)[1][2]. Combined with the rigid biphenyl core, this creates a massive crystalline lattice energy. While DMSO is an excellent polar aprotic solvent, dissolving highly lipophilic compounds in it can be a very slow kinetic process[3]. Without the addition of kinetic energy (heat or sonication), the solvent cannot break the intermolecular forces of the crystal lattice.

Q2: My compound dissolved initially, but precipitated after a few days in the freezer. Why?

The Causality: DMSO is aggressively hygroscopic. When you open a tube of DMSO, it rapidly absorbs water from the atmosphere. Research has shown that a 1536-well microplate filled with 100% DMSO can absorb over 6% water by volume in just one hour when exposed to 40% relative humidity[4]. Even in capped tubes, repeated opening introduces moisture, which depresses the freezing point of DMSO and acts as an anti-solvent for highly lipophilic fluorinated compounds, forcing them into a lower-energy crystallized state[5][6].

Q3: The DMSO stock is clear, but the compound instantly crashes out when added to my aqueous cell culture media. How do I fix this?

The Causality: Solubility in DMSO is irrelevant once the compound is introduced to an aqueous environment; the DMSO molecules immediately hydrogen-bond with the bulk water, leaving your hydrophobic compound completely exposed[7]. The Solution: You must exploit the molecule's specific functional groups. The compound possesses a phenol (-OH) group. Due to the electron-withdrawing nature of the fluorinated rings, this phenol is weakly acidic. By adding a stoichiometric amount of a mild base to your stock, you can deprotonate the phenol to form a phenoxide salt [7]. This introduces a formal negative charge, drastically lowering the compound's logP and allowing it to remain solvated via ion-dipole interactions in aqueous media.

Quantitative Solubilization Strategies

The table below summarizes the expected solubility limits and risks associated with different solvent environments for highly fluorinated biphenyls.

Solubilization StrategyExpected Solubility LimitPrimary Mechanism of ActionPrimary Risk Factor
100% DMSO (Ambient) < 10 mMStandard polar aprotic solvationKinetic trapping; fails to break lattice energy.
100% DMSO (Heated/Sonicated) 50 - 100 mMThermal/acoustic disruption of crystal latticeCompound precipitation upon cooling if supersaturated.
DMSO + 1.05 eq NaOH > 100 mMIn situ phenoxide salt formationHigh pH may degrade sensitive co-reagents in downstream assays.
Aqueous Media (<1% DMSO) < 1 μMNone (Hydrophobic crash-out)Complete loss of compound availability.
Aqueous Media + 0.1% BSA 10 - 50 μMHydrophobic pocket sequestration by carrier proteinBSA may mask true pharmacological activity in binding assays.

Step-by-Step Experimental Protocols

To ensure self-validating results, execute these protocols sequentially. Do not skip the anhydrous handling steps, as water contamination is the leading cause of false-negative solubility data.

Protocol A: Kinetic Solubilization in Anhydrous DMSO

Objective: Overcome the crystal lattice energy barrier to create a stable, high-concentration master stock.

  • Preparation: Purge a sterile, low-bind microcentrifuge tube with Argon or Nitrogen gas to displace ambient humidity.

  • Weighing: Weigh the dry powder of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol into the purged tube.

  • Solvent Addition: Open a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity). Add the required volume of DMSO directly to the powder to target a 50 mM concentration. Do not use a communal lab bottle of DMSO[8].

  • Kinetic Disruption: Immediately cap the tube tightly. Place the tube in a heated ultrasonic water bath set to 37°C. Sonicate for 15 minutes[8].

  • Validation: Visually inspect under a stereomicroscope. If micro-crystals persist, the solution is kinetically trapped. Proceed to Protocol B.

Protocol B: In Situ Phenoxide Salt Formation

Objective: Chemically modify the compound into a highly soluble salt form for use in aqueous assays.

  • Base Preparation: Prepare a fresh 100 mM stock solution of Sodium Hydroxide (NaOH) in sterile, deionized water.

  • Titration: To your 50 mM DMSO compound stock (from Protocol A), add exactly 1.05 molar equivalents of the NaOH solution. (Example: For 1 mL of 50 mM compound, add 525 μL of 100 mM NaOH).

  • Reaction: Vortex aggressively for 60 seconds. The base will deprotonate the phenol group, forming the sodium phenoxide salt[7].

  • Validation: The solution should now be completely optically clear. This stock can now be diluted into aqueous media with a drastically reduced risk of precipitation.

Protocol C: Aqueous Step-Down Dilution (The "Carrier" Method)

Objective: Prevent hydrophobic crash-out when transitioning from DMSO to 100% aqueous cell culture media.

  • Media Preparation: Pre-warm your aqueous assay media to 37°C.

  • Carrier Addition: Supplement the media with a hydrophobic carrier. Add either Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v), or Tween-80 to 0.05% (v/v). These agents provide hydrophobic pockets that shield the trifluoromethoxy group from bulk water[7].

  • Dynamic Injection: Place the media on a magnetic stirrer to create a vortex.

  • Dilution: Using a micropipette, inject your DMSO stock directly into the center of the vortex (not down the side of the tube). Rapid dispersion prevents localized zones of supersaturation, which are the primary nucleation sites for precipitation.

References

  • Compound Solubility with Dimethylsulfoxide - Hampton Research. Hampton Research. Available at:[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at:[Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries. PubMed (NIH). Available at: [Link]

  • Rate of water uptake of DMSO stored in uncapped tubes. ResearchGate. Available at:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at:[Link]

Sources

Technical Support Center: High-Efficiency Synthesis of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-3-fluorophenol with (4-(trifluoromethoxy)phenyl)boronic acid.

Driving palladium (Pd) catalyst loadings down to the parts-per-million (ppm) level is critical for reducing manufacturing costs and minimizing heavy metal contamination in active pharmaceutical ingredients (APIs)[1]. However, the unique electronic and steric demands of the target molecule—specifically the electron-withdrawing trifluoromethoxy (-OCF₃) group and the ortho-fluoro substituent—make ultra-low ppm optimization highly susceptible to catalyst deactivation[2].

Catalyst Optimization Workflow

Optimizing a cross-coupling reaction to function at <100 ppm Pd requires a systematic transition from stoichiometric excess to catalytic precision. The workflow below outlines the iterative process required to safely step down catalyst loading without sacrificing turnover frequency (TOF).

OptimizationWorkflow Start Initial Reaction (1 mol% Pd) Screen Ligand & Base Screen (SPhos, XPhos, K3PO4) Start->Screen Reduce Reduce Pd to 1000 ppm Screen->Reduce Check Conversion > 95%? Reduce->Check Optimize Fine-tune Solvent/Temp (Degassing, H2O ratio) Check->Optimize No UltraLow Ultra-Low Load (10-50 ppm Pd) Check->UltraLow Yes Optimize->Reduce

Iterative workflow for reducing Pd catalyst loading in Suzuki-Miyaura couplings.

Quantitative Optimization Data

The choice of catalyst, ligand, and base dictates the lower limits of catalyst loading. The following table summarizes optimization data for synthesizing 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, demonstrating how bulky, electron-rich Buchwald ligands (like SPhos and XPhos) enable ppm-level efficiency[3].

Catalyst SystemLigandLoading (ppm)Base / SolventTemp (°C)Conversion (%)
Pd(OAc)₂PPh₃10,000 (1%)K₂CO₃ / Toluene8098
Pd(OAc)₂SPhos1,000 (0.1%)K₃PO₄ / Toluene:H₂O8099
Pd(OAc)₂SPhos100K₃PO₄ / Toluene:H₂O8095
Pd(OAc)₂SPhos50K₃PO₄ / Toluene:H₂O8062
Pd₂(dba)₃ XPhos 50 K₃PO₄ / Toluene:H₂O 80 97

Note: Switching from a Pd(II) precatalyst to a Pd(0) source (Pd₂(dba)₃) at 50 ppm drastically improves conversion by eliminating the need for in situ reduction, which is highly inefficient at ultra-low concentrations[4].

Self-Validating Experimental Protocol (50 ppm Pd)

This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that the causality behind any failure can be immediately identified.

Materials:

  • 4-bromo-3-fluorophenol (1.0 equiv, 10 mmol)

  • (4-(trifluoromethoxy)phenyl)boronic acid (1.1 equiv, 11 mmol)

  • Pd₂(dba)₃ (0.0025 mol%, 25 ppm—delivers 50 ppm Pd atoms)

  • XPhos (0.01 mol%, 100 ppm)

  • Anhydrous K₃PO₄ (2.0 equiv, 20 mmol)

  • Toluene/H₂O (10:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Rigorous Degassing (Critical Step): Combine Toluene and H₂O in a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles.

    • Validation Check: During the final vacuum cycle at room temperature, the solvent must show zero dissolved gas evolution (no micro-bubbles). Oxygen is lethal to Pd(0) at 50 ppm[5].

  • Pre-catalyst Complexation: In an argon-filled glovebox, dissolve Pd₂(dba)₃ and XPhos in 2 mL of the degassed solvent mixture. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a deep purple/red (uncoordinated Pd₂(dba)₃) to a pale yellow/colorless state, confirming the formation of the active Pd(0)-XPhos complex.

  • Reaction Assembly: To a separate argon-purged flask containing the aryl bromide, boronic acid, and K₃PO₄, add the remaining 18 mL of degassed solvent. Inject the 2 mL active catalyst solution.

  • Execution & Monitoring: Heat the reaction to 80 °C under vigorous stirring (800+ RPM to overcome biphasic mass transfer limitations).

    • Validation Check: Take an LC-MS aliquot at 2 hours. Conversion should be >85%. The reaction mixture should remain a pale, clear suspension. The appearance of a black precipitate indicates catalyst death[5].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts and trace palladium. Concentrate and purify via silica gel chromatography.

Troubleshooting & FAQs

When operating at the edge of catalytic limits, minor deviations cause catastrophic reaction failures. The following Q&A addresses the specific mechanistic hurdles of this cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd Rate Limiting Deactivation Pd Black (Deactivation) Pd0->Deactivation O2 / Poor Ligand TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base Required RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

Suzuki-Miyaura catalytic cycle highlighting the Pd black deactivation pathway.

Q1: I dropped the Pd loading to 50 ppm, and the reaction stalled at 20% conversion. A black precipitate formed. What happened? A1: The black precipitate is "palladium black," an inactive, agglomerated form of metallic palladium[5]. At ultra-low catalyst loadings, the active Pd(0) species is highly susceptible to oxidation by trace oxygen or deactivation via ligand dissociation[4]. Causality: Because the ortho-fluoro group on your aryl halide sterically hinders the reaction, the oxidative addition step is slowed[2]. This leaves the naked Pd(0) intermediate exposed in solution for a longer duration, increasing the probability of aggregation[6]. Solution: Ensure rigorous degassing[5] and use a highly sterically demanding, electron-rich ligand like XPhos to stabilize the Pd(0) species and accelerate oxidative addition[3].

Q2: I am observing significant amounts of 4,4'-bis(trifluoromethoxy)biphenyl (homocoupling product). How can I minimize this? A2: Homocoupling of the boronic acid is a common side reaction mediated by oxygen or mismatched transmetalation rates[7]. Causality: If oxygen is present, it directly oxidizes the boronic acid to a peroxyboronate, which then transmetalates with another equivalent of boronic acid. Alternatively, at low Pd ppm, if transmetalation outpaces the sluggish oxidative addition, homocoupling increases[7]. Solution: Rigorously exclude air. If homocoupling persists, add the boronic acid slowly (portion-wise via syringe pump) to keep its steady-state concentration low in the reaction mixture.

Q3: The reaction works perfectly at 1 mol% Pd but fails completely at 50 ppm when using Pd(OAc)₂. Why? A3: Many cross-coupling reactions utilize stable Pd(II) precatalysts (like Pd(OAc)₂) that require in situ reduction to the active Pd(0) species[5]. Causality: At 1 mol% (10,000 ppm), even if the chemical reduction is only 10% efficient, you still generate 1,000 ppm of active catalyst. At 50 ppm, a 10% reduction efficiency leaves you with only 5 ppm of active Pd(0), which is instantly poisoned by trace impurities[4]. Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or use a pre-activated Pd G3/G4 Buchwald precatalyst to ensure 100% generation of the active catalytic species[2].

Q4: How does the trifluoromethoxy (-OCF₃) group affect the coupling dynamics? A4: The -OCF₃ group is strongly electron-withdrawing and highly lipophilic. Causality: When located on the boronic acid, it decreases the nucleophilicity of the aryl group, slowing down the transmetalation step[8]. If transmetalation becomes the rate-limiting step, the Pd(II) intermediate can undergo premature reductive elimination or protodeboronation[4]. Solution: Use a stronger base (e.g., K₃PO₄) and ensure a highly polar solvent microenvironment (e.g., adding a 10% volume of H₂O to toluene) to accelerate the formation of the highly reactive boronate "ate" complex[3].

References

  • [Palladium-catalyzed cross-coupling reactions | Organic...] - Fiveable - [Link]

  • [A simple and efficient catalyst for Suzuki reaction based on ultra-low palladium chloride supported on ZnO nanowires] - Arabian Journal of Chemistry - [Link]

  • [Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring] - ACS Publications - [Link]

  • [Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure] - ACS Publications -[Link]

  • [Cross-Coupling Reactions Guide] - Johnson Matthey Catalysis - [Link]

Sources

Preventing oxidative degradation of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol . While this halogenated biphenylol is highly valued in drug discovery, its phenolic moiety introduces a critical instability: a high susceptibility to oxidative degradation.

This guide provides field-proven, mechanistically grounded protocols to ensure the long-term structural integrity of your compound.

Core Mechanistic Insight: The Oxidation Vulnerability

To prevent degradation, we must first understand the causality behind it. In 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, the hydroxyl (-OH) group is located at position 4. While the trifluoromethoxy (-OCF3) group and the fluorine at position 2 exert electron-withdrawing effects that partially stabilize the biphenyl system, the positions ortho to the hydroxyl (positions 3 and 5) remain unsubstituted.

Exposure to atmospheric oxygen, actinic light, or trace transition metals catalyzes the homolytic cleavage of the O-H bond, generating a highly reactive phenoxy radical [1]. Because the ortho positions are sterically unhindered, this radical rapidly undergoes further oxidation into colored ortho-quinone species or participates in radical-radical coupling, yielding insoluble polymeric degradants[1].

OxidationPathway A 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol B Phenoxy Radical Intermediate A->B O2, UV Light Trace Metals C Quinone Derivatives (Yellow/Brown) B->C Oxidation D Polymeric Degradants (Insoluble) B->D Radical Coupling

Oxidative degradation pathway of the biphenylol derivative.

Troubleshooting Guide: Diagnosing & Mitigating Degradation

To maintain experimental reproducibility, researchers must treat storage as an active protocol rather than a passive state. The following decision tree outlines the standard evaluation and storage pipeline for this compound.

StorageWorkflow Start Compound Received or Synthesized Check Assess Purity (Visual & HPLC-UV) Start->Check Decision Discoloration or Degradant Peaks? Check->Decision Purify Purify (Flash Silica) Add BHT Scavenger Decision->Purify Yes Store Aliquot in Amber Vials Argon Displacement Decision->Store No Purify->Store Freeze Store at -20°C Desiccated Store->Freeze

Workflow for assessing and storing the biphenylol compound.

Quantitative Storage Parameters

The following table synthesizes the optimal storage conditions required to arrest oxidative kinetics.

ParameterRecommended ConditionMechanistic Rationale
Temperature -20°C (Long-term)Reduces the kinetic energy available to overcome the activation barrier of autoxidation[2].
Atmosphere Argon (Ar) GasArgon is heavier than nitrogen and effectively blankets the solid, displacing reactive O₂[1][3].
Container Amber Glass VialsBlocks UV/actinic light, preventing the photo-induced homolytic cleavage of the phenolic O-H bond[1].
Antioxidant 0.01% - 0.05% BHTButylated hydroxytoluene (BHT) acts as a sacrificial radical scavenger in solution[1].
Solvent (if dissolved) Degassed, AnhydrousDissolved O₂ in solvents rapidly accelerates degradation. Solvents must be sparged with inert gas[3].
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Inert Atmosphere Storage Aliquots

Self-Validating Principle: This protocol incorporates a physical oxygen indicator to continuously verify the integrity of the inert atmosphere, ensuring the system validates its own seal.

  • Preparation: Transfer the bulk 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol into a controlled glovebox environment purged with high-purity Argon (O₂ < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use aliquots using pre-weighed, oven-dried (120°C for 4h) amber glass vials. Causality: Single-use aliquots prevent the repeated introduction of ambient moisture and oxygen caused by opening a bulk container.

  • Blanketing (Alternative to Glovebox): If a glovebox is unavailable, use a Schlenk line. Insert a needle connected to an Argon line into the vial. Purge gently for 60 seconds. Because Argon is denser than air, it will pool at the bottom, blanketing the solid[1].

  • Sealing: Cap the vials tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Validation Step: In one "dummy" vial containing no compound, place a resazurin-based colorimetric oxygen indicator strip. Seal it identically. If the strip turns pink during storage, the seal has failed, and the batch must be re-purged.

SOP 2: Accelerated Stability Testing (Based on ICH Q1A Guidelines)

Self-Validating Principle: Mass balance verification ensures no degradants are "lost" to the column or volatilized, guaranteeing a fully closed analytical loop.

  • Baseline Analysis: Run a baseline HPLC-UV (254 nm) and LC-MS analysis of the pure compound. Record the total area under the curve (AUC).

  • Stress Conditions: Following , subject aliquots of the drug substance to accelerated stress conditions: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4][5].

  • Sampling: Pull samples at 0, 1, 3, and 6 months[1].

  • Analysis: Dissolve the stressed sample in degassed acetonitrile. Run the identical HPLC method.

  • Validation Step (Mass Balance): Calculate the sum of the AUC for the parent peak and all new degradant peaks. The total AUC must equal 100% ± 2% of the baseline AUC. If the total AUC drops significantly, it indicates the formation of insoluble polymeric degradants (via radical coupling) that are not eluting from the column.

Frequently Asked Questions (FAQs)

Q: My compound was stored at 4°C but still turned slightly yellow over six months. Why? A: Refrigeration slows down reaction kinetics but does not stop oxidation if oxygen is present. The yellowing is indicative of quinone formation[1]. If the vial was opened multiple times, atmospheric oxygen and ambient moisture were introduced. You must use single-use aliquots and an Argon purge.

Q: Can I store this compound as a stock solution in DMSO? A: It is highly discouraged for long-term storage. DMSO is hygroscopic and can absorb water, which facilitates oxidative pathways. Furthermore, dissolved oxygen in the solvent will rapidly degrade the phenol[1]. If a stock solution is mandatory, use thoroughly degassed solvent[3], add 0.01% BHT as a stabilizer, and store at -80°C.

Q: Why is Argon preferred over Nitrogen for blanketing the solid? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks and forms a protective physical blanket over the solid compound. Nitrogen tends to mix with ambient air and escape more readily when the purging needle is removed[3].

References
  • [4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines - ICH: Q1A - Q1F Stability. Available at:[Link]

  • [5] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available at: [Link]

  • [2] National Center for Biotechnology Information (PMC). Influence of Storage Conditions on Stability of Phenolic Compounds. Available at:[Link]

  • [3] National Center for Biotechnology Information (PMC). Comparative Evaluation of Juices from Red-Fleshed Apples after Production with Different Dejuicing Systems and Subsequent Storage. Available at: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol .

Here, we bypass generic advice and focus on the exact physicochemical mechanisms driving chromatographic distortion for this specific fluorinated biphenyl compound, providing self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Overview – The Causality of Peak Tailing

To eliminate peak tailing, we must first understand the molecular behavior of the analyte within the column environment. 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol presents a unique set of chromatographic challenges due to its structural features:

  • The Phenolic Hydroxyl (-OH) and Silanol Interactions: The phenolic -OH group is weakly acidic (pKa ~9.0–10.0). While it remains unionized under standard acidic or neutral HPLC conditions, it acts as a potent hydrogen-bond donor. On traditional silica-based stationary phases, unreacted silanol groups (Si-OH) become ionized (Si-O⁻) at mid-to-high pH levels[1]. The phenolic -OH forms strong secondary interactions with these active silanol sites, causing a secondary retention mechanism where a fraction of the molecules lags behind the main band, resulting in a tailing peak[2].

  • Fluorine & Trifluoromethoxy (-OCF3) Hydrophobicity: The highly electronegative fluorine atom and the -OCF3 group significantly increase the lipophilicity and rigidity of the biphenyl core. Because the compound is highly hydrophobic, analysts often dissolve it in 100% organic solvent (e.g., Acetonitrile or Methanol). Injecting a strong organic sample plug into a highly aqueous mobile phase causes a "solvent mismatch," leading to volume overload and severe peak distortion[3].

Part 2: Troubleshooting Guide (FAQs)

Q1: How can I definitively prove whether my peak tailing is caused by a chemical interaction or a physical instrument issue? A1: You must isolate the variables. Inject a standard mixture containing your biphenyl-4-ol alongside a neutral, non-interacting marker compound (such as toluene or uracil). If all peaks in the chromatogram exhibit tailing, you have a physical problem—such as a void at the head of the column, a blocked frit, or excessive extra-column dead volume. If the neutral marker is perfectly symmetrical but the biphenyl-4-ol tails, the issue is strictly a chemical secondary interaction[3].

Q2: Why does the peak tailing of this compound worsen when I use a neutral mobile phase (pH 7.0)? A2: At pH 7.0, the residual silanol groups on the silica stationary phase are fully ionized (Si-O⁻). These anionic sites aggressively interact with the polar phenolic -OH of your analyte. By lowering the mobile phase pH to 2.5–3.0, you protonate these silanols back to their neutral state (Si-OH), effectively shutting down the secondary retention mechanism and restoring peak symmetry[1].

Q3: Are all C18 columns equivalent for analyzing fluorinated biphenyls? A3: Absolutely not. Older "Type A" silica columns contain higher trace metal impurities (like iron and aluminum) which withdraw electrons from adjacent silanols, making them even more acidic and reactive[4]. For this compound, you must use high-purity "Type B" silica columns that are fully end-capped. End-capping chemically blocks the remaining active silanol groups, sterically preventing the phenolic -OH from binding[5].

Part 3: Visualizing the Troubleshooting Logic

TroubleshootingTree Start Observe Peak Tailing for Biphenyl-4-ol CheckAll Do all peaks in the chromatogram tail? Start->CheckAll Physical Physical Problem (Dead Volume / Fittings) CheckAll->Physical Yes Chemical Chemical Problem (Secondary Interactions) CheckAll->Chemical No FixPhysical Check tubing, replace frits, ensure zero-dead-volume Physical->FixPhysical CheckDiluent Is sample diluent stronger than mobile phase? Chemical->CheckDiluent DiluentMismatch Solvent Mismatch (Volume Overload) CheckDiluent->DiluentMismatch Yes Silanol Silanol Interaction (Phenolic OH binding) CheckDiluent->Silanol No FixDiluent Match diluent to initial mobile phase DiluentMismatch->FixDiluent FixSilanol Lower pH to 2.5-3.0, Use end-capped Type B silica Silanol->FixSilanol

Caption: Logical decision tree for diagnosing and resolving HPLC peak tailing.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal control checks, the method inherently proves its own reliability.

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: Suppress silanol ionization to prevent secondary interactions with the phenolic -OH.

  • Preparation: Prepare Mobile Phase A (Aqueous) by adding 0.1% Formic Acid (v/v) to HPLC-grade water. Verify the pH is between 2.5 and 2.8. Prepare Mobile Phase B (Organic) using 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a high-purity, fully end-capped Type B C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Equilibration: Flush the system with 60% A / 40% B for 20 column volumes until the baseline is stable.

  • Self-Validation Step: Inject a 1 µL standard of Uracil (unretained marker) and Toluene (neutral retained marker). Calculate the Asymmetry factor ( As​ ). If As​ for Toluene is > 1.2, stop and fix physical system plumbing. If As​ is between 0.9 and 1.1, proceed.

  • Analyte Injection: Inject the 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol standard. The low pH will keep silanols protonated, yielding a sharp, symmetrical peak.

Protocol 2: Sample Diluent Matching (Preventing Solvent Mismatch)

Objective: Eliminate peak distortion caused by injecting highly hydrophobic compounds in 100% organic solvents.

  • Stock Solution: Dissolve the biphenyl-4-ol standard in 100% Acetonitrile to create a 1 mg/mL stock (required for solubility).

  • Working Dilution: Dilute the stock solution to the working concentration (e.g., 10 µg/mL) using the initial mobile phase conditions (e.g., 60% Water / 40% Acetonitrile).

  • Injection: Inject 5–10 µL of the matched sample. Because the sample solvent is no stronger than the mobile phase, the analyte will effectively "focus" at the head of the column before elution, preventing band broadening and fronting/tailing[3].

OptimizationWorkflow Step1 1. Column Selection Type B, End-capped C18 Step2 2. Mobile Phase pH Adjust to pH 2.5-3.0 Step1->Step2 Step3 3. Diluent Matching Match to initial conditions Step2->Step3 Step4 4. System Passivation Eliminate metal interaction Step3->Step4 Step5 5. Validation Target Asymmetry 0.9-1.2 Step4->Step5

Caption: Step-by-step experimental workflow for optimizing HPLC methods.

Part 5: Quantitative Data Summaries

The following tables summarize the expected quantitative impact of optimizing specific parameters on the peak shape of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry ( As​ ) | Mobile Phase pH | Silanol State | Phenolic -OH State | Peak Asymmetry ( As​ ) | Resolution Impact | |-----------------|---------------|--------------------|------------------------|-------------------| | 7.0 | Ionized (Si-O⁻)| Unionized | 2.8 (Severe Tailing) | Poor | | 5.0 | Partially Ionized| Unionized | 1.9 (Moderate Tailing) | Marginal | | 2.8 | Protonated (Si-OH)| Unionized | 1.05 (Excellent) | Optimal |

Table 2: Impact of Sample Diluent on Peak Shape (Assumes 60:40 Water:ACN Mobile Phase)

Sample Diluent Composition Injection Volume Peak Shape Observation Mechanism of Distortion
100% Acetonitrile 10 µL Fronting / Tailing Solvent Mismatch (Volume Overload)
80% Acetonitrile 10 µL Slight Tailing Partial Mismatch

| 40% Acetonitrile (Matched) | 10 µL | Sharp, Symmetrical | Ideal Focusing at Column Head |

References

  • Agilent Technologies. "Troubleshooting Peak Tailing in LC." Scribd.[5]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders.[1]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs.[3]

  • BenchChem. "Troubleshooting Tyrosol quantification by HPLC: peak tailing and resolution issues." BenchChem Technical Support.[2]

  • Dolan, J.W. "Understanding HPLC Peak Tailing." Scribd / LC Troubleshooting.[4]

Sources

Overcoming steric hindrance in reactions with 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Welcome to the technical support guide for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists working with this sterically demanding building block. Our goal is to help you anticipate and overcome synthetic challenges, enabling successful and efficient project outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol that cause steric hindrance?

A1: The primary challenge arises from the substitution pattern around the biaryl axis. The fluorine atom at the 2-position (ortho to the biaryl bond) creates a significant steric shield. This has two major consequences:

  • Restricted Bond Rotation: The ortho-fluoro group clashes with the ortho-hydrogens of the adjacent ring, impeding free rotation around the C-C single bond connecting the two aryl rings. This conformational rigidity can hinder the ability of reactive centers to adopt the optimal geometry for transition states.

  • Shielding of Reactive Sites: The ortho-fluoro group and the bulk of the second aryl ring physically obstruct access to the adjacent phenolic hydroxyl group. This makes reactions that require nucleophilic attack on the oxygen or electrophilic substitution at the adjacent C-H position exceptionally challenging.[1]

Caption: Steric hindrance zones in the target molecule.

Q2: How do the electronic properties of the fluoro and trifluoromethoxy groups influence the molecule's reactivity?

A2: Beyond sterics, electronic effects play a critical role:

  • 2-Fluoro Group: This group is strongly electron-withdrawing via its inductive effect (-I), which deactivates the phenolic ring toward electrophilic attack. However, it can also act as a directing group in certain transition metal-catalyzed C-H functionalization reactions, where the metal coordinates to the fluorine, favoring functionalization at the adjacent C-H bond.[2][3]

  • 4'-Trifluoromethoxy Group (-OCF3): This is a powerful deactivating group due to the strong inductive pull of the three fluorine atoms.[4] It significantly reduces the nucleophilicity of the aromatic ring it is attached to. It is also highly lipophilic, a property often leveraged in drug design to improve membrane permeability.[5][6]

Q3: What are the most common synthetic challenges encountered with this molecule?

A3: Researchers typically face difficulties in three main areas:

  • O-Functionalization (Etherification/Esterification): Forming an ether or ester bond at the phenolic hydroxyl is often the primary goal. However, low yields are common due to the steric shielding mentioned in Q1.[7]

  • Cross-Coupling Reactions: When using this molecule (or synthesizing it), forming the biaryl bond itself via methods like Suzuki-Miyaura coupling is challenging. Reactions involving two ortho-substituted coupling partners are known to be difficult.[8]

  • Further Aromatic Substitution: Adding substituents to the phenolic ring is complicated by the combined deactivating effect of the fluoro group and the steric hindrance.

Troubleshooting Guide: Common Experimental Problems & Solutions

Problem 1: Low yield in O-arylation or O-etherification of the phenolic hydroxyl group.
  • Underlying Cause: The phenolic oxygen is sterically encumbered by the ortho-fluoro substituent and the adjacent aromatic ring. Traditional methods like Williamson ether synthesis often fail because the hindered alkoxide cannot effectively attack the electrophile. SNAr reactions are also slow.

  • Solutions & Scientific Rationale:

    StrategyRationale & Key ConsiderationsRecommended Starting Point
    1. Copper-Catalyzed Chan-Lam-Evans Coupling This method is often superior for hindered phenols. The mechanism is believed to involve a Cu(II) or Cu(III) intermediate that facilitates the C-O bond formation under milder conditions than traditional Ullmann couplings. Ligands are crucial for stabilizing the copper catalyst and promoting the reaction.Catalyst: Cu(OAc)₂ (10 mol%)Ligand: Picolinic Acid (20 mol%)Base: K₃PO₄ (2.0 equiv.)Solvent: DMSO or DioxaneTemperature: 80-110 °C.[9]
    2. Buchwald-Hartwig O-Arylation While more famous for C-N coupling, certain palladium/ligand systems can effectively catalyze C-O bond formation. Bulky, electron-rich phosphine ligands are essential to promote the difficult reductive elimination step that forms the C-O bond.Catalyst: Pd₂(dba)₃ (2-5 mol%)Ligand: Biarylphosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)Base: Cs₂CO₃ (1.5 equiv.)Solvent: Toluene or DioxaneTemperature: 100-120 °C.[10]
    3. Reductive Etherification For O-alkylation (not arylation), a metal-free reductive etherification can be highly effective for hindered systems. This involves reacting the phenol with an aldehyde or ketone in the presence of a silane reducing agent, often catalyzed by a thiourea catalyst.[11]Catalyst: Schreiner Thiourea (10 mol%)Reagents: Aldehyde/Ketone (1.2 equiv.), Chlorodimethylsilane (1.5 equiv.)Solvent: Dichloromethane (DCM)Temperature: Room Temperature.[11]
Problem 2: Difficulty in synthesizing the biaryl scaffold via Suzuki-Miyaura cross-coupling.
  • Underlying Cause: The reaction requires the coupling of an ortho-substituted aryl halide/triflate with an ortho-substituted arylboronic acid. The steric clash between these ortho groups makes both the transmetalation and reductive elimination steps of the catalytic cycle kinetically challenging.

  • Solutions & Scientific Rationale:

    G cluster_catalyst Catalyst/Ligand Options cluster_base Base Options start Designing a Hindered Suzuki Coupling catalyst Choose Catalyst & Ligand System start->catalyst base Select Base catalyst->base Ligand choice influences base solvent Select Solvent base->solvent Base solubility is key result High Yield of Di-ortho-substituted Biaryl solvent->result buchwald Buchwald Ligands (e.g., SPhos, XPhos) - Bulky, electron-rich - Promotes reductive elimination - Good for aryl chlorides [12] nolan N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) - Strong sigma-donors - Highly stable catalysts - Effective at room temp [13, 15] phosphates K₃PO₄ / K₂CO₃ - Moderately strong - Often used with Buchwald systems alkoxides NaOtBu / KOtBu - Very strong, non-nucleophilic - Can accelerate slow couplings fluorides CsF / KF - Used in specific cases - Promotes transmetalation

    Caption: Decision workflow for optimizing a sterically hindered Suzuki coupling.

    Recommended Catalyst Systems for Hindered Couplings:

    Catalyst SystemLigand TypeKey AdvantagesReference
    (IMes)Pd-peppsi or (IPr)Pd-peppsi N-Heterocyclic Carbene (NHC)Highly active and stable, often allowing for lower catalyst loadings and room temperature reactions with aryl chlorides.[12][13]
    Pd(OAc)₂ with Biaryl Phosphines Buchwald Ligands (e.g., XPhos, SPhos)The steric bulk of the ligand creates a coordinatively unsaturated palladium center that accelerates the difficult oxidative addition and reductive elimination steps.[8]
    Palladium-Phosphinous Acid Phosphinous AcidEffective for Kumada-Corriu coupling of Grignard reagents with aryl halides, providing an alternative to boronic acids for constructing hindered biaryls.[14]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed O-Arylation of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

This protocol is adapted from methodologies developed for sterically hindered phenols and serves as a robust starting point.[9]

Materials:

  • 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol (1.0 equiv)

  • Aryl iodide or Aryl bromide (1.2 equiv)

  • Copper(I) Iodide (CuI) or Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv)

  • Picolinic Acid (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried Schlenk tube, add 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, the aryl halide, CuI, picolinic acid, and K₃PO₄.

  • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMSO via syringe. The reaction concentration should be approximately 0.1-0.5 M.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available at: [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. PMC. Available at: [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. Available at: [Link]

  • Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. PubMed. Available at: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Available at: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at: [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria. Available at: [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. ACS Publications. Available at: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC. Available at: [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journals. Available at: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

Strategic Fluorination in Biphenyl Scaffolds: A Comparative Guide on 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or suboptimal membrane permeability. The biphenyl-4-ol scaffold is a privileged structure in drug discovery, often serving as a core for nuclear receptor ligands, kinase inhibitors, and allosteric modulators. However, the bare scaffold and its simple methoxy derivatives are highly susceptible to rapid Phase I and Phase II metabolism.

In this guide, we will objectively compare the physicochemical and metabolic performance of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol against its non-fluorinated analogs: the base scaffold [1,1'-biphenyl]-4-ol and the methoxy derivative 4'-methoxy-[1,1'-biphenyl]-4-ol . By examining the causality behind these structural modifications, we provide a blueprint for rational drug design.

Physicochemical Profiling: The Causality of Fluorination

The introduction of fluorine into a molecular framework is never arbitrary; it is a calculated manipulation of electronic distribution and steric volume.

The Trifluoromethoxy (-OCF₃) Effect

The -OCF₃ moiety is often termed a "super-halogen." It combines the steric volume of a methoxy group with extreme lipophilicity. The Hansch hydrophobicity parameter ( π ) for the -OCF₃ group is +1.04, which is significantly higher than that of a standard -OCH₃ group (-0.02)[1]. This massive increase in lipophilicity drives up the overall partition coefficient (LogP), enhancing passive transcellular permeability. Furthermore, the strong electron-withdrawing nature of the -CF₃ group diminishes the ability of the ether oxygen to act as a hydrogen bond acceptor, fundamentally altering its interaction with solvation shells and target proteins[1].

The Ortho-Fluoro Phenol Effect

The addition of a fluorine atom adjacent to the hydroxyl group on the biphenyl A-ring exerts a powerful electron-withdrawing inductive effect ( −I ). This effect stabilizes the negative charge of the conjugate base (the phenolate anion). As a direct result, the pKa of the phenol drops from ~10.0 (in an unsubstituted phenol) to approximately 8.7[2]. This precise pKa shift increases the fraction of ionized drug at physiological pH (7.4), which can dramatically enhance target binding affinity if the receptor pocket is optimized to coordinate a phenolate anion.

Quantitative Data Comparison
Property[1,1'-biphenyl]-4-ol4'-methoxy-[1,1'-biphenyl]-4-ol2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
R1 (Ortho to OH) -H-H-F
R2 (Para' position) -H-OCH₃-OCF₃
pKa (Phenol) 10.0~10.08.7
LogP (Estimated) 3.23.44.8
HLM Half-life ( t1/2​ ) < 15 min< 20 min> 120 min
Primary Liability Aromatic HydroxylationO-DemethylationNone (Highly Stable)

Metabolic Stability & Pathway Modulation

The primary liability of 4'-methoxy-[1,1'-biphenyl]-4-ol is rapid Cytochrome P450 (CYP450)-mediated O-demethylation. This Phase I metabolic pathway yields a reactive hydroquinone/quinone species that is either rapidly cleared or capable of causing idiosyncratic toxicity via covalent binding to off-target proteins.

By replacing the methoxy group with a trifluoromethoxy group, this pathway is completely abrogated. The exceptional strength of the C–F bond (485.3 kJ/mol compared to 414.2 kJ/mol for C–H) creates an impenetrable metabolic block[1]. Simultaneously, the ortho-fluorine on the A-ring sterically and electronically shields the electron-rich phenol from aromatic hydroxylation and slows down Phase II glucuronidation by reducing the nucleophilicity of the oxygen[3].

MetabolicPathways cluster_nonfluoro Non-Fluorinated Analog (4'-Methoxy) cluster_fluoro Fluorinated Analog (Trifluoromethoxy) A 4'-Methoxy Biphenyl B O-Demethylation (CYP450) A->B Oxidation C Reactive Quinone / Rapid Clearance B->C Degradation D 2-Fluoro-4'-(OCF3) Biphenyl E Blocked O-Demethylation (Steric/Electronic) D->E CYP450 Resistance F Prolonged Half-Life / Stable E->F Sustained Exposure

Comparative metabolic pathways illustrating CYP450 resistance in the fluorinated biphenyl analog.

Self-Validating Experimental Protocols

To objectively prove the superiority of the fluorinated analog, we employ two self-validating experimental workflows. These protocols are designed with internal controls to ensure that the data generated is an artifact-free reflection of the molecule's true physicochemical nature.

Protocol A: High-Throughput Microsomal Stability Assay (LC-MS/MS)

Purpose: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds in Human Liver Microsomes (HLM). Causality Check: We use cold acetonitrile containing an Internal Standard (IS) for quenching. The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot in time. The IS corrects for any ionization suppression during the LC-MS/MS run, ensuring quantitative trustworthiness.

  • Preparation: Prepare a 1 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At defined time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode). Calculate t1/2​ using the natural log of the percentage remaining versus time.

Workflow N1 1. Microsomal Incubation (Test Cmpd + HLM + NADPH) N2 2. Aliquot Sampling (t = 0, 15, 30, 60 min) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile + IS) N2->N3 N4 4. Centrifugation & Supernatant Extraction N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode) N4->N5 N6 6. Intrinsic Clearance (CLint) Calculation N5->N6

Step-by-step self-validating workflow for high-throughput microsomal stability assessment.

Protocol B: Potentiometric pKa Determination via Cosolvent Extrapolation

Purpose: To accurately measure the pKa shift induced by the ortho-fluorine atom. Causality Check: Because highly lipophilic biphenyls are poorly soluble in pure water, direct aqueous titration leads to precipitation and false inflection points. By titrating in varying ratios of Methanol/Water and extrapolating to 0% Methanol (Yasuda-Shedlovsky extrapolation), we obtain the true thermodynamic aqueous pKa.

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Dissolve 1 mg of the test compound in 10 mL of each solvent mixture. Titrate with standardized 0.1 M KOH using an automated potentiometric titrator under a nitrogen atmosphere (to prevent CO₂ absorption).

  • Data Processing: Plot the apparent pKa ( psKa​ ) determined in each cosolvent mixture against the dielectric constant or molar fraction of the solvent.

  • Extrapolation: Perform a linear regression to extrapolate the y-intercept (0% organic modifier), yielding the true aqueous pKa of the ortho-fluoro phenol.

Conclusion

The transition from a standard methoxy-biphenyl scaffold to 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol is a masterclass in rational medicinal chemistry. By strategically deploying fluorine, researchers can simultaneously solve multiple pharmacokinetic liabilities: the trifluoromethoxy group acts as a lipophilic shield against CYP450 O-demethylation, while the ortho-fluorine fine-tunes the electronic state of the phenol, lowering its pKa and protecting it from rapid Phase II clearance. These modifications transform a rapidly degraded building block into a highly stable, permeable, and potent pharmacophore.

References

  • Source: National Institutes of Health (NIH)
  • The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.
  • Source: National Institutes of Health (NIH)

Sources

Benchmarking the efficacy of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Analysis of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol Against Standard MEK1/2 Inhibitors

Authored by: A Senior Application Scientist

In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of investigation due to its critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key kinases like BRAF and RAS, is a hallmark of many human cancers. Within this cascade, the dual-specificity kinases MEK1 and MEK2 represent a key therapeutic checkpoint. The clinical validation of MEK inhibitors has spurred the development of novel chemical entities with improved potency, selectivity, and pharmacological properties.

This guide presents a comprehensive benchmarking study of a novel compound, 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol (hereafter designated as F-TFM-Biphenyl), against established, clinically relevant MEK1/2 inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform preclinical research and development decisions. The experimental framework detailed herein is designed to be self-validating, ensuring the generation of robust and reproducible data.

The MAPK/ERK Signaling Cascade: A Rationale for MEK Inhibition

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression. The core of this cascade consists of a three-tiered kinase system: RAF, MEK, and ERK.

MAPK_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Nucleus Nucleus In_Cell_Western_Workflow A 1. Seed Cells (e.g., A375) B 2. Treat with Inhibitors (F-TFM-Biphenyl, Selumetinib, Trametinib) A->B C 3. Fix & Permeabilize Cells B->C D 4. Primary Antibody Incubation (Anti-p-ERK, Anti-total ERK) C->D E 5. Secondary Antibody Incubation (IRDye® 800CW, IRDye® 680RD) D->E F 6. Infrared Imaging & Quantification E->F G 7. Data Analysis (Normalize p-ERK to total ERK, determine IC50) F->G

Figure 2: In-Cell Western™ Workflow for p-ERK Inhibition. This flowchart outlines the key steps for quantifying the cellular on-target efficacy of MEK inhibitors.

CompoundCell LineAssay TypeIC50 (nM) for p-ERK Inhibition
F-TFM-Biphenyl A375In-Cell Western™To be determined
Selumetinib A375Western Blot11
Trametinib A375ELISA0.33

Note: Literature values for Selumetinib and Trametinib are provided for reference. The experimental goal is to generate these values concurrently with F-TFM-Biphenyl for a direct comparison.

Part 3: Anti-proliferative Activity

The ultimate measure of an anti-cancer agent's efficacy in a preclinical setting is its ability to inhibit cancer cell proliferation. This assay integrates the compound's cell permeability, target engagement, and downstream biological consequences.

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed A375 cells into a 96-well, solid white-walled plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of F-TFM-Biphenyl, Selumetinib, and Trametinib.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

CompoundCell LineAssay TypeGI50 (nM)
F-TFM-Biphenyl A375CellTiter-Glo®To be determined
Selumetinib A375Proliferation Assay2.9
Trametinib A375Proliferation Assay0.48

Note: Literature values for Selumetinib and Trametinib are provided for reference. The experimental goal is to generate these values concurrently with F-TFM-Biphenyl for a direct comparison.

Discussion and Interpretation of Potential Outcomes

The data generated from these three interconnected assays will provide a robust profile of F-TFM-Biphenyl's efficacy relative to established standards.

  • Potency: A direct comparison of the IC50 and GI50 values will rank the compounds in terms of potency. An ideal novel compound would exhibit lower IC50/GI50 values than the standards, indicating that a lower concentration is required to achieve the same biological effect.

  • Biochemical vs. Cellular Potency: The ratio between the cellular p-ERK IC50 and the biochemical MEK1 IC50 can provide insights into the compound's cell permeability and stability. A large discrepancy may suggest poor membrane transport or rapid metabolism.

  • Therapeutic Window: While not directly measured in these assays, a significant separation between the on-target cellular IC50 and the anti-proliferative GI50 could warrant further investigation into potential off-target effects or the engagement of cytostatic versus cytotoxic mechanisms.

The trifluoromethoxy group on the biphenyl scaffold of F-TFM-Biphenyl is often incorporated by medicinal chemists to improve metabolic stability and membrane permeability, which could translate to enhanced cellular potency. The fluoro substitution can also influence binding interactions within the kinase's active site. The data from this benchmarking guide will directly test these hypotheses.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the efficacy of the novel MEK inhibitor, 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, against the standard-of-care inhibitors Selumetinib and Trametinib. By integrating biochemical, cellular on-target, and anti-proliferative assays, this framework ensures a comprehensive and reliable assessment. The provided protocols are designed to be self-validating and serve as a robust template for the preclinical evaluation of novel kinase inhibitors, ultimately facilitating the identification of promising new candidates for cancer therapy.

References

  • Title: MAPK Signaling in Cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: The MEK-ERK pathway: a therapeutic target in cancer Source: Clinical Cancer Research URL: [Link]

  • Title: Discovery of the Allosteric Inhibitor Trametinib (GSK1120212) Source: Journal of Medicinal Chemistry URL: [Link]

Validating the structural integrity of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol using FT-IR

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, scientists, and drug development professionals.

Executive Summary

Validating the structural integrity of complex halogenated pharmaceutical intermediates, such as 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol , requires highly specific analytical modalities. The presence of highly electronegative fluorine atoms, a trifluoromethoxy (–OCF₃) group, and a phenolic hydroxyl (–OH) group on a biphenyl scaffold creates unique vibrational signatures.

As a Senior Application Scientist, I approach structural validation not as a single test, but as a self-validating system. This guide objectively compares Fourier Transform Infrared Spectroscopy (FT-IR) modalities—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FT-IR (KBr pellet) and orthogonal FT-Raman spectroscopy—to establish the most robust workflow for characterizing this fluorinated biphenyl compound.

Molecular Profiling & Vibrational Causality

To select the correct analytical modality, we must first understand the causality behind the molecule's vibrational behavior. 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol contains several critical functional groups:

  • The –OCF₃ (Trifluoromethoxy) Group: The C–F bond is highly polar, resulting in a massive change in the dipole moment during vibration. Consequently, C–F stretching produces exceptionally strong absorption bands in the infrared spectrum, typically dominating the 1100–1300 cm⁻¹ region[1].

  • The Phenolic –OH Group: Hydrogen bonding significantly affects the O–H stretching frequency (typically broad, 3200–3500 cm⁻¹).

  • The Biphenyl Core: Aromatic C=C stretching and out-of-plane C–H bending provide the structural fingerprint.

Because IR spectroscopy is governed by changes in dipole moments, it is vastly superior to Raman spectroscopy for validating the –OCF₃ and C–F groups (which are highly polar but have low polarizability).

Modality Comparison: ATR-FTIR vs. Transmission FT-IR vs. Raman

When validating this specific compound, the choice of sample presentation is as critical as the spectrometer itself[2].

Table 1: Objective Performance Comparison for Fluorinated Biphenyls
ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)FT-Raman Spectroscopy
Sample Preparation None (Direct contact)High (Milling, pressing)None (Direct in vial)
–OH Band Resolution Excellent (No moisture interference)Poor (KBr is hygroscopic; water masks –OH)Weak (O–H bond is highly polar, weak Raman scatterer)
–OCF₃ / C–F Detection Excellent (Strong dipole change)Excellent (Strong dipole change)Poor (Low polarizability)
Aromatic Core (C=C) GoodGoodExcellent (High polarizability)
Penetration / Volume Surface (~1–5 µm depth)[3]Bulk materialBulk material
Primary Use Case Rapid QA/QC, pure API validationTrace impurity quantificationOrthogonal core validation

Expert Insight: For 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, ATR-FTIR is the superior primary modality . The hygroscopic nature of KBr pellets in Transmission FT-IR readily absorbs atmospheric moisture, creating a broad water band at ~3300 cm⁻¹ that directly interferes with the critical phenolic –OH validation of the compound. Furthermore, ATR-FTIR eliminates polymorphic phase shifts that can be inadvertently induced by the high pressures required to press KBr pellets[4].

Structural Validation Workflow

The following diagram maps the logical decision tree and data processing workflow for validating the compound.

G Start 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol ATR ATR-FTIR Modality (Surface, No Prep) Start->ATR Primary Trans Transmission Modality (Bulk, KBr Pellet) Start->Trans Secondary Acq Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Acq Direct Contact Trans->Acq Pellet Press Process Data Processing (ATR Correction, Baseline) Acq->Process Valid Structural Validation (C-F, -OCF₃, -OH bands) Process->Valid

Fig 1: Logical workflow for FT-IR modality selection and structural validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates internal controls and algorithmic corrections.

Protocol A: ATR-FTIR Acquisition (Recommended)
  • System Readiness & Background: Clean the diamond ATR crystal using a highly volatile, non-interfering solvent (e.g., LC-MS grade Isopropanol). Allow to evaporate completely. Collect a background spectrum (Air) at 4 cm⁻¹ resolution, 32 scans. Causality: The background must be collected at the exact temperature and humidity as the sample to subtract atmospheric CO₂ and water vapor accurately.

  • Sample Application: Deposit ~2–5 mg of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the built-in slip-clutch engages. Causality: ATR relies on the evanescent wave penetrating the sample[3]. Insufficient contact yields a weak signal; inconsistent pressure alters relative peak intensities.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Mid-IR), 32 scans, 4 cm⁻¹ resolution.

  • Algorithmic Correction: Apply an ATR correction algorithm in the spectrometer software. Causality: In ATR, penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to be directly comparable to transmission libraries.

Protocol B: Transmission FT-IR (KBr Pellet)
  • Desiccation: Ensure KBr powder is dried in an oven at 105°C for at least 24 hours prior to use to minimize water interference.

  • Milling: Mix the compound with KBr at a 1:100 ratio (~1 mg sample to 100 mg KBr). Grind gently in an agate mortar. Caution: Over-grinding can induce polymorphic transformations in the biphenyl structure.

  • Pressing: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan against a blank KBr pellet background.

Quantitative Data Interpretation

Once the spectra are acquired and ATR-corrected, validate the structural integrity by confirming the presence and relative intensities of the following functional group assignments.

Table 2: Diagnostic FT-IR Band Assignments for 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Wavenumber Region (cm⁻¹)Vibrational ModeDiagnostic Significance
3200 – 3500 O–H stretching (broad)Confirms the presence of the phenolic hydroxyl group on the biphenyl core.
1500 – 1600 Aromatic C=C stretchingValidates the biphenyl skeletal structure.
1150 – 1260 Asymmetric C–O & C–F stretchingCritical ID: Confirms the –OCF₃ (trifluoromethoxy) group[5].
1000 – 1100 Aromatic C–F stretchingConfirms the fluorine substitution at the 2-position of the phenol ring[6].
800 – 850 C–H out-of-plane bendingIndicates para-substitution (4,4' linkage of the biphenyl rings).

Conclusion: For the structural validation of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol, ATR-FTIR provides the most reliable, artifact-free data. By eliminating the hygroscopic interference inherent to KBr transmission methods, researchers can accurately resolve the phenolic –OH stretch while simultaneously leveraging the massive dipole changes of the –OCF₃ and C–F groups to confirm molecular identity.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac. Available at: [Link]

  • MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." Pharmaceutics. Available at: [Link]

  • AZoM. "Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes." AZo Materials. Available at: [Link]

  • ACS Publications. "Fluorinated Biphenyl Aromatic Polyimides for Gas Separation Applications: Real Gas Mixture Study." Industrial & Engineering Chemistry Research. Available at: [Link]

  • ACS Publications. "FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3." The Journal of Physical Chemistry B. Available at:[Link]

Sources

Safety Operating Guide

2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Thermal Destruction of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol

As a Senior Application Scientist, I frequently encounter operational challenges regarding the safe handling and disposal of heavily fluorinated aromatic compounds. 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol presents a unique logistical challenge: it contains both a direct aryl fluoride and a trifluoromethoxy (–OCF3) group. The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, rendering these molecules highly recalcitrant to standard degradation pathways[1].

Improper disposal not only risks severe environmental contamination but can also generate highly toxic products of incomplete combustion (PICs), including low-molecular-weight fluorinated compounds[2]. This guide provides a comprehensive, self-validating operational protocol for the segregation, containment, and thermal destruction of this chemical, ensuring absolute compliance with environmental safety standards.

Operational Safety & Laboratory Segregation Workflow

Expertise & Experience: The fundamental rule of hazardous waste management is strict segregation. Mixing halogenated waste (like our fluorinated biphenyl) with non-halogenated solvents drastically increases disposal costs and can disrupt the specific thermal profiles required for complete mineralization at the incineration facility[3][4].

Step-by-Step Containment Methodology:

  • Source Isolation: Collect all solid residues, contaminated filter paper, and solvent mixtures containing 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol. Do not mix this stream with aqueous acidic, basic, or non-halogenated organic wastes[4].

  • Primary Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined glass container. Ensure the container has a tightly fitting, screw-top cap. Funnels must never be left in the bottle mouth, as this violates closed-container regulations and allows fugitive emissions[4].

  • Labeling & Logging: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list the contents as "Halogenated Organic Waste - Contains Fluorinated Aromatics." Accurate, real-time identification is a critical self-validating step for all laboratory personnel[5].

  • Secondary Containment: Place the sealed primary container within a secondary containment bin (e.g., a chemically resistant tray) capable of holding 110% of the primary container's volume. This prevents accidental spills from reaching sanitary sewer drains, which is strictly prohibited for halogenated organics[5][6].

  • Manifesting & Transfer: Once the container reaches 80% capacity, seal it and log it into the laboratory's environmental health and safety (EHS) management system for pickup by a licensed hazardous waste transporter.

The Mechanism of Destruction: Thermal Mineralization and Scrubbing

Trustworthiness & Causality: Why can't this chemical be disposed of in a standard municipal incinerator? The answer lies in the thermodynamics of the C–F bond.

High-Temperature Cleavage: To achieve a >99.99% destruction and removal efficiency (DRE) of fluorinated organic compounds, the waste must be subjected to extreme thermal stress. Unimolecular decomposition of highly fluorinated organics requires temperatures significantly higher than their chlorinated counterparts[1]. The incinerator must operate at temperatures exceeding 1,100 °C with a minimum flue gas residence time of 2 seconds[2][7]. Lower temperatures risk the synthesis and atmospheric release of persistent perfluoroalkyl acids (PFAAs)[2].

Alkaline Scrubbing of Flue Gas: When the C–F bonds are successfully cleaved, the fluorine atoms react with hydrogen (usually supplied by a hydrocarbon co-fuel) to form hydrogen fluoride (HF) gas. HF is highly corrosive and toxic. Therefore, the incinerator's exhaust cannot be vented directly to the atmosphere; it must pass through an alkaline scrubber system[1][8].

In a typical dry or wet scrubbing process, basic reagents such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) are injected into the flue gas[8][9]. The chemical reaction neutralizes the acid: HF + NaOH → NaF + H2O The resulting sodium fluoride (NaF) salts are precipitated, filtered out of the gas stream, and subsequently disposed of as stable solid waste in a secure landfill, completely removing the fluorine hazard from the biosphere[9].

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical parameters and operational rationales for the disposal of 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol.

ParameterSpecificationOperational Rationale
Waste Classification Halogenated Organic WasteRequires segregation from non-halogenated streams to ensure proper routing to high-temperature facilities[3][4].
Combustion Temperature > 1,100 °CNecessary to overcome the high bond dissociation energy of the C–F bonds and prevent PIC formation[2][7].
Residence Time ≥ 2.0 secondsEnsures complete thermal mineralization of the trifluoromethoxy and aryl fluoride groups[1][7].
Primary Toxic Byproduct Hydrogen Fluoride (HF) gasGenerated during the combustion of fluorinated organics; requires immediate downstream neutralization[1][9].
Scrubber Reagent NaOH or NaHCO3 (Alkaline)Reacts with HF to form stable, solid sodium fluoride (NaF) salts, preventing atmospheric acid rain[8][9].

Disposal and Destruction Workflow Visualization

The following diagram illustrates the complete lifecycle of the chemical waste, from laboratory generation to final environmental neutralization.

G Lab Laboratory Generation 2-Fluoro-4'-(trifluoromethoxy) [1,1'-biphenyl]-4-ol Segregation Waste Segregation (Halogenated Organic Stream) Lab->Segregation Collection Storage Temporary Storage (Vented, Secondary Containment) Segregation->Storage Labeling & Logging Transport Licensed HazMat Transport Storage->Transport EPA Manifest Incineration High-Temp Incineration (>1,100°C, 2s Residence Time) Transport->Incineration Transfer FlueGas Flue Gas Generation (Contains HF & CO2) Incineration->FlueGas Thermal Destruction Scrubber Alkaline Scrubber Treatment (NaOH / NaHCO3) FlueGas->Scrubber Gas Routing Exhaust Clean Exhaust Gas Scrubber->Exhaust Release SolidWaste Neutralized Salts (e.g., NaF) to Landfill Scrubber->SolidWaste Precipitation

Workflow for the segregation, thermal destruction, and neutralization of fluorinated biphenyl waste.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (nih.gov).
  • Safety Manual - Duke Chemistry. Duke University (duke.edu).
  • Hazardous Waste Manual - Cornell EHS. Cornell University (cornell.edu).
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Environmental Protection Agency (epa.gov).
  • Scrubbing and flue gas treatment for incinerators. Igniss Energy (igniss.com).
  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (ust.hk).
  • No Significant PFAS Emissions Caused by Waste Incineration. Karlsruhe Institute of Technology (kit.edu).
  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Environmental Science & Technology Letters - ACS Publications (acs.org).
  • WASTE INCINERATION FLUE GAS CLEANING. CIE Tecnología Ambiental (cieambiental.com).

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.